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  • Product: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride
  • CAS: 333986-41-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride in Organic Solvents

Introduction 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a substituted piperazine derivative. As with many active pharmaceutical ingredients (APIs) and their intermediates, understanding its physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a substituted piperazine derivative. As with many active pharmaceutical ingredients (APIs) and their intermediates, understanding its physicochemical properties is paramount for successful drug development. Among these properties, solubility is a critical determinant of a drug's behavior, influencing everything from process chemistry and crystallization to formulation design and, ultimately, bioavailability.[1][2][3] Poorly soluble compounds often exhibit low absorption and variable therapeutic outcomes, making solubility assessment a cornerstone of pre-formulation studies.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and interpret the solubility profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in a range of organic solvents. In the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and robust methodologies required to generate and analyze a comprehensive solubility profile. We will delve into the thermodynamic principles of dissolution, predict solubility behavior based on molecular structure, provide a detailed experimental protocol for solubility determination, and discuss methods for data analysis.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptually broken down into two main energy components:

  • Crystal Lattice Energy (ECL): This is the energy required to overcome the strong intermolecular and ionic forces holding the molecules together in the crystal lattice. This is an endothermic process (requires energy input).[5]

  • Solvation Energy (ΔHsolvation): This is the energy released when the separated solute molecules or ions interact with and are stabilized by the solvent molecules. This is an exothermic process.[5][6]

The overall enthalpy of solution (ΔHsolution) is the net result of these two processes.[6]

  • If ΔHsolution is positive (endothermic) , the dissolution process absorbs heat from the surroundings. In this case, solubility typically increases with an increase in temperature.[7]

  • If ΔHsolution is negative (exothermic) , the process releases heat. Solubility in these cases often decreases as temperature rises.[7]

Entropy (ΔS), a measure of molecular disorder, also plays a crucial role. The transition from a highly ordered crystal lattice to a disordered state in solution is typically entropically favorable (ΔS > 0).[5]

G cluster_0 Solid State cluster_1 Transition State cluster_2 Solution State Solid Crystalline Solid (Low Entropy, High Order) Separated Separated Ions/Molecules (Gas Phase Analogy) Solid->Separated  + Crystal Lattice Energy (Endothermic) Solution Solvated Ions/Molecules (High Entropy, Low Order) Solid->Solution ΔH(solution) = Lattice Energy - Solvation Energy ΔS > 0 (Favorable) Separated->Solution  - Solvation Energy (Exothermic)

Caption: Thermodynamic cycle of the dissolution process.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride dictates its interactions with different solvents. The principle of "like dissolves like" provides a foundational guide for predicting solubility.[8][9]

  • Ionic Character (Hydrochloride Salt): The presence of the hydrochloride salt makes the molecule ionic. This feature will dominate its solubility in highly polar solvents capable of strong ion-dipole interactions.[10] The dissociation of the salt in solution is a key factor.[11]

  • Polar Groups (Sulfonyl and Piperazine): The sulfonyl group (-SO2-) is strongly polar and can act as a hydrogen bond acceptor. The piperazine ring contains two nitrogen atoms, one of which is protonated (as the hydrochloride) and the other is a potential hydrogen bond acceptor.[12] These groups enhance solubility in polar solvents.

  • Non-Polar Group (Fluorophenyl Ring): The fluorophenyl group is aromatic and relatively non-polar (lipophilic). This part of the molecule will favor interactions with less polar or non-polar solvents through van der Waals forces.

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents have high dielectric constants, can form strong ion-dipole interactions with the hydrochloride salt, and can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is anticipated. These solvents have significant dipole moments that can solvate the ionic and polar parts of the molecule. However, their inability to donate hydrogen bonds might result in slightly lower solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the polarity to overcome the high crystal lattice energy of the salt and cannot effectively solvate the ionic and polar functional groups.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[13] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • Test Substance: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (finely powdered to increase surface area).

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator with temperature control (incubator shaker)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh an excess amount of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride into a glass vial. "Excess" ensures that a saturated solution is formed and solid material remains visible at the end of the experiment. A starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Prepare at least three replicate vials for each solvent and temperature combination to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in the incubator shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed sufficient to keep the solid particles suspended.

    • Allow the system to equilibrate. A typical equilibration time is 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.

  • Sampling and Sample Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the controlled temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Perform a precise, known dilution (e.g., 100-fold or 1000-fold).

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

    • Construct a calibration curve using standards of known concentrations to quantify the amount of solute in the samples.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express solubility in appropriate units, such as mg/mL or mol/L.

G A 1. Preparation Add excess solid to a known volume of solvent in triplicate vials. B 2. Equilibration Agitate vials in a temperature- controlled shaker for 24-72 hours. A->B C 3. Sedimentation Cease agitation and allow excess solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter a sample using a 0.22 µm syringe filter. C->D E 5. Dilution Perform a precise, known dilution of the filtered sample. D->E F 6. HPLC Analysis Quantify the compound concentration against a calibration curve. E->F G 7. Calculation Calculate original solubility using the dilution factor. Report as mg/mL or mol/L. F->G

Caption: Experimental workflow for the shake-flask solubility method.

Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique for quantifying the concentration of dissolved analytes.[14] The fluorophenyl and sulfonyl groups in the target molecule should provide sufficient UV absorbance for sensitive detection.

Suggested HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water or a buffer (e.g., 0.1% formic acid or phosphoric acid in water). A starting point could be 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum (λmax), likely between 230-270 nm, and monitor at that wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Calibration: Prepare a series of calibration standards from a known stock solution of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. The calibration curve should cover the expected concentration range of the diluted samples and demonstrate good linearity (R² > 0.999).[15]

Data Presentation and Thermodynamic Analysis

Organizing the experimental results in a clear and standardized format is essential for comparison and interpretation.

Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Other Solvents25Experimental ValueCalculated Value
Methanol40Experimental ValueCalculated Value
Ethanol40Experimental ValueCalculated Value

SD: Standard Deviation of replicate measurements.

Thermodynamic Analysis from Temperature-Dependent Data

By measuring solubility (S) at several different temperatures (T), key thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation.[5] A plot of ln(S) versus 1/T (where T is in Kelvin) yields a straight line.

  • Slope = -ΔHsolution / R

  • Intercept = ΔSsolution / R

Where R is the ideal gas constant (8.314 J/mol·K). This analysis provides quantitative insight into the enthalpic and entropic driving forces of dissolution in a given solvent.[5][16]

References

  • The Importance of Solubility for New Drug Molecules. (2020).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Jadhav, N. R., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences.
  • Pawar, P., et al. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Optimizing drug Solubility for enhanced oral formul
  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A.
  • Zhang, C., et al. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. (n.d.). Fountainhead Press.
  • What Are the Factors Affecting Solubility of Drugs? (2021). Ascendia Pharmaceuticals.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare.
  • Sarna, L., & Wasiak, W. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Ruether, F., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • Tenny, K., & Hoffman, M. R. (2022). Biochemistry, Dissolution and Solubility.
  • Ferreira, O., et al. (2012). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Kumar, L., et al. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics.
  • Kumar, L., et al. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
  • Glynn, P. D. (2000). Solid-Solution Solubilities and Thermodynamics: Sulfates, Carbonates and Halides. Reviews in Mineralogy and Geochemistry.
  • Sen, S., et al. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research.
  • Thermodynamics of Salt Dissolution. (2016). WebAssign.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018).

Sources

Exploratory

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride: Structural Analysis, Molecular Weight, and 3D Conformation in Drug Discovery

Executive Summary In modern medicinal chemistry, the arylsulfonylpiperazine scaffold is a privileged structure frequently utilized to discover novel therapeutics targeting the central nervous system (CNS), metabolic diso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the arylsulfonylpiperazine scaffold is a privileged structure frequently utilized to discover novel therapeutics targeting the central nervous system (CNS), metabolic disorders, and viral infections. 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7) serves as a critical synthetic building block[1][2]. The incorporation of a para-fluoro substitution on the benzenesulfonyl group enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, while the piperazine ring provides a versatile basic handle for further functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, 3D structural conformation, and a self-validating synthetic protocol designed for high-yield integration into drug discovery pipelines.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight calculation and physicochemical profiling are foundational for stoichiometric precision in parallel synthesis and high-throughput screening (HTS) library generation.

The compound exists as a hydrochloride salt. The free base, 1-(4-fluorophenylsulfonyl)piperazine (C10H13FN2O2S), has a molecular weight of approximately 244.29 g/mol . The addition of the hydrogen chloride (HCl) molecule yields the stable salt form, bringing the total molecular weight to 280.75 g/mol [1][3][4].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride
CAS Registry Number 333986-41-7[1]
Molecular Formula C10H14ClFN2O2S (C10H13FN2O2S · HCl)[4]
Molecular Weight 280.75 g/mol [1][2][4]
Hydrogen Bond Donors 2 (Piperazine NH2+ in salt form)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Fluorine)
Physical Form Solid powder (typically white to off-white)

Causality Insight: The formulation of this building block as a hydrochloride salt is a deliberate design choice. The protonation of the distal piperazine nitrogen prevents spontaneous dimerization and oxidative degradation, while drastically improving its solubility in polar protic solvents used in subsequent coupling reactions.

3D Structural Conformation & Molecular Dynamics

The 3D spatial arrangement of 1-(4-Fluoro-benzenesulfonyl)-piperazine dictates its binding affinity when incorporated into larger pharmacophores.

  • The Piperazine Ring: In its lowest energy state, the piperazine ring adopts a classic chair conformation . The bulky 4-fluorobenzenesulfonyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes.

  • The Sulfonamide Linkage: The sulfur atom exhibits a distorted tetrahedral geometry . The S=O double bonds repel each other, widening the O-S-O bond angle to >115°, which forces the attached phenyl and piperazine rings into a rigid, perpendicular orientation relative to each other. This rigidity is highly valued in structure-based drug design (SBDD) to lock molecules into bioactive conformations.

  • The 4-Fluorophenyl Ring: The fluorine atom is highly electronegative but sterically similar to hydrogen. It withdraws electron density from the aromatic ring via the inductive effect, making the sulfonyl group a stronger electron-withdrawing moiety, which in turn decreases the pKa of the adjacent piperazine nitrogen.

ConformationalAnalysis A Input 2D Structure (SMILES) B 3D Coordinate Generation (e.g., RDKit/Corina) A->B C Force Field Assignment (MMFF94 / OPLS3) B->C D Geometry Optimization (Energy Minimization) C->D E Conformational Search (Monte Carlo / MD) D->E F Identify Global Minimum (Chair Piperazine, Tetrahedral S) E->F

Figure 1: Computational workflow for determining the 3D global minimum conformation of the arylsulfonylpiperazine scaffold.

Synthesis Protocol & Self-Validating System

To utilize this compound effectively, researchers often synthesize it de novo or modify it. The synthesis relies on the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride by piperazine[5][6].

Causality in Experimental Design

A common failure mode in this synthesis is the formation of the inactive bis-sulfonylated byproduct (1,4-bis(4-fluorophenylsulfonyl)piperazine). To prevent this, two self-validating strategies can be employed:

  • Method A (Excess Reagent): Using a 5-to-6-fold molar excess of piperazine ensures that the mono-substituted product is kinetically favored[5].

  • Method B (Protecting Groups): Using mono-Boc-protected piperazine guarantees 100% regioselectivity, though it requires a subsequent deprotection step[6][7].

Step-by-Step Methodology (Method A: Excess Piperazine Route)
  • Preparation: Dissolve piperazine (6.0 equivalents) in anhydrous dichloromethane (DCM) (0.1 M concentration) and cool the reaction flask to 0 °C under an inert nitrogen atmosphere[5].

  • Sulfonylation: Slowly add 4-fluorobenzenesulfonyl chloride (1.0 equivalent) portion-wise. Causality: The slow addition at 0 °C controls the exothermic nature of the reaction and further suppresses bis-sulfonylation[5].

  • Reaction & Quench: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Quench the reaction with saturated aqueous NaHCO3[5].

  • Extraction: Extract the organic layer with DCM. The excess unreacted piperazine is highly water-soluble and will remain in the aqueous phase, self-purifying the organic layer.

  • Salt Formation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Dissolve the resulting free base in diethyl ether or ethanol, and add a stoichiometric amount of 2M HCl in diethyl ether. The 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride will precipitate as a white solid.

  • Validation: Confirm the structure via 1H-NMR. The diagnostic signal is the downfield shift of the piperazine CH2 protons adjacent to the sulfonamide nitrogen (typically ~3.0-3.2 ppm), integrating for 4 protons.

SynthesisWorkflow A Piperazine (6 equiv) in anhydrous DCM C Nucleophilic Substitution (Mono-sulfonylation) A->C B 4-Fluorobenzenesulfonyl Chloride (1 equiv, 0°C) B->C D Aqueous Workup (Removes Excess Piperazine) C->D E Organic Phase Concentration (Free Base Isolation) D->E F HCl in Ether Addition (Salt Formation) E->F G 1-(4-Fluoro-benzenesulfonyl)- piperazine HCl (Precipitate) F->G

Figure 2: Step-by-step synthetic workflow for the selective mono-sulfonylation of piperazine and subsequent HCl salt isolation.

Applications in Medicinal Chemistry

The 1-(4-Fluoro-benzenesulfonyl)-piperazine motif is not just a structural spacer; it actively participates in target binding across various therapeutic areas:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: Arylsulfonylpiperazines are potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome, diabetes, and obesity. The sulfonyl oxygens frequently act as hydrogen bond acceptors with catalytic tyrosine residues in the enzyme's active site[8][9][10].

  • Antiviral Agents (Chikungunya Virus): Recent structure-activity relationship (SAR) studies have identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as novel, potent inhibitors of the Chikungunya virus. The para-fluoro substitution on the benzenesulfonyl ring is critical for maintaining a high selectivity index (SI) and favorable antiviral activity[6][7].

  • Neuronal Nicotinic Receptor Modulators: The scaffold has been utilized to develop negative allosteric modulators of human neuronal nicotinic receptors, which are targets for various neurological disorders. The piperazine ring serves as a flexible linker connecting the arylsulfonyl group to an alpha-bromoamide left-hand fragment[5].

References

  • Scribd. "Organic Chemistry Building Blocks". Scribd Document Repository. Available at: [Link]

  • NIH / PubMed Central. "Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors". Bioorg Med Chem Lett. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus". ACS Publications. Available at: [Link]

  • NIH / PubMed Central. "Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1". J Med Chem. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Key Building Block 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a valuable research chemical, freque...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Key Building Block

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a valuable research chemical, frequently employed as a building block in the synthesis of novel pharmaceutical compounds. Its structure, combining a fluorinated aryl sulfonyl group with a piperazine moiety, makes it a versatile intermediate in drug discovery.[1] The piperazine ring is a common feature in many approved drugs, valued for its impact on physicochemical properties and its synthetic accessibility.[1] However, the very features that make this compound synthetically useful—the reactive sulfonyl chloride precursor and the nucleophilic piperazine—also necessitate a thorough understanding of its safe handling and potential hazards.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical and chemical characteristics. While detailed experimental data for this specific molecule is limited, we can infer key properties from its structure and available data for its components.

PropertyValue/InformationSource/Rationale
CAS Number 333986-41-7[2]
Linear Formula C10H14O2N2Cl1S1F1[2]
Synonyms 1-[(4-fluorophenyl)sulfonyl]piperazine hydrochloride[2]
Physical Form Likely a powder or crystalline solid.[2] Based on data for the free base and similar salts.
Hygroscopicity Expected to be hygroscopic.Piperazine and its salts are known to be hygroscopic, readily absorbing moisture from the air.[3][4]
Stability Stable under normal storage conditions. Avoid moisture and strong oxidizing agents.[4][5]
Reactivity The sulfonyl group can be reactive, particularly under basic conditions. The hydrochloride salt is acidic.Inferred from the general reactivity of sulfonyl groups and amine hydrochlorides.
Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds, 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride should be handled as a hazardous substance. The following GHS classifications are inferred from structurally similar molecules.

Hazard ClassInferred Classification and StatementsBasis for Inference
Acute Toxicity, Oral Category 4: Harmful if swallowed (H302).SDS for similar piperazine derivatives frequently cite this classification.[6][7]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315).Common hazard for piperazine and sulfonyl-containing compounds.[6][7][8]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation (H319).A frequent classification for amine hydrochlorides and sulfonyl compounds.[6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation (H335).Inhalation of fine powder can irritate the respiratory tract.[6][7][8]

GHS Pictograms (Inferred):

Signal Word (Inferred): Warning

Safe Handling and Storage: A Proactive Approach

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.

Caption: First Aid Measures for Exposure.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. [4][5]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, get medical advice. [4][5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [4][5]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice. [4][5]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. [7]The spill area should then be cleaned with a damp cloth.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

  • Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this material. [4]Firefighters should wear self-contained breathing apparatus and full protective gear. [7]Hazardous decomposition products may include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen fluoride. [5]

Toxicological and Ecological Information (Inferred)

While specific toxicological studies on 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride are not publicly available, the toxicological profile can be inferred from its structural components and related molecules.

  • Piperazine Moiety: Piperazine itself can cause skin and respiratory sensitization. [4]Some piperazine derivatives have been studied for their psychoactive effects and can exhibit stimulant properties. [9]* Aryl Sulfonyl Group: Aryl sulfonyl compounds are widely used in medicinal chemistry. Their toxicity is highly dependent on the overall structure of the molecule.

  • Fluorine Substitution: The presence of a fluorine atom can alter the metabolic profile and bioavailability of a compound, potentially influencing its toxicological properties.

  • Overall Toxicity: Based on analogs, the compound is expected to be harmful if swallowed and to cause skin, eye, and respiratory irritation. [6][7]The long-term toxicological properties have not been thoroughly investigated. [6]* Ecological Information: Data on the environmental impact of this specific compound is not available. As a general precaution, it should not be allowed to enter drains or waterways. [7]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. It should be treated as hazardous waste. Do not dispose of it with regular trash or down the drain.

Conclusion: A Commitment to Safety and Scientific Integrity

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a compound with significant potential in the field of drug development. Its effective and safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By synthesizing the available data from closely related compounds, this guide provides a framework for researchers and scientists to handle this chemical with the care and respect it requires. Adherence to these guidelines will not only protect laboratory personnel but also ensure the integrity and success of the vital research in which this compound is employed.

References
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? . A&A Pharmachem. [Link]

  • 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine — Chemical Substance Information . NextSDS. [Link]

  • Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) . PubMed. [Link]

  • 1-(3-Fluorophenyl)piperazine . PubChem. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives . PMC. [Link]

  • Current awareness of piperazines: pharmacology and toxicology . Merck Millipore. [Link]

  • Process to prepare sulfonyl chloride derivatives.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides . MDPI. [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents . ResearchGate. [Link]

Sources

Exploratory

thermodynamic stability of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride at Room Temperature Abstract This technical guide provides a comprehensive framework for assessing the ....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the scientific rationale and regulatory context underpinning a robust stability program. We will explore the molecule's inherent structural liabilities, outline a phased experimental approach from forced degradation to long-term stability studies, and detail the development of a requisite stability-indicating analytical method. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Stability

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a compound featuring a sulfonamide linkage and a piperazine ring, structural motifs common in many pharmacologically active agents. The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's stability profile under defined storage conditions, such as room temperature, is a non-negotiable prerequisite for successful drug development.

This guide provides the theoretical and practical foundation for establishing the stability profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, ensuring that the data generated is both scientifically sound and suitable for regulatory submission.

Theoretical Framework: Predicting Degradation

The molecular structure of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride suggests several potential degradation pathways. A proactive analysis of these liabilities is the cornerstone of designing an effective stability study.

  • Hydrolytic Degradation: The sulfonamide (S-N) bond is the most probable site for hydrolysis. Under acidic or basic conditions, this bond can cleave, yielding 4-fluorobenzenesulfonic acid and piperazine hydrochloride. The piperazine ring itself is generally stable to hydrolysis.[2]

  • Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.[3] Exposure to oxidative stress could lead to the formation of N-oxides or other oxidative degradation products. The presence of atmospheric oxygen makes this a relevant pathway to investigate for long-term storage.

  • Photolytic Degradation: The aromatic ring with its fluoro-substituent could absorb UV light, potentially leading to photolytic degradation. Photostability testing, as outlined in ICH Q1B, is essential to determine if the substance requires protection from light.[1][4]

  • Thermal Degradation: While room temperature storage implies modest thermal stress, understanding the molecule's response to elevated temperatures is crucial for identifying low-energy degradation pathways and for developing a robust analytical method.[5]

The Regulatory Landscape: ICH Guidelines

Stability testing is not performed in a vacuum; it is a regulatory requirement. The ICH guidelines provide a harmonized framework for stability testing accepted by regulatory authorities in Europe, Japan, and the United States.[6][7] The foundational guideline, ICH Q1A(R2), mandates "stress testing" to elucidate degradation pathways and the development of a validated "stability-indicating" analytical method.[1] This guide's protocols are designed to meet and exceed these requirements.

A Phased Approach to Stability Assessment

A comprehensive stability evaluation follows a logical progression, beginning with aggressive stress testing to understand the molecule's vulnerabilities and culminating in long-term studies under intended storage conditions.

G cluster_0 Phase 1: Stress Testing & Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) ID_Deg Identify Degradation Products (LC-MS) Forced_Deg->ID_Deg Generates Samples Dev_Method Develop Stability-Indicating Analytical Method (HPLC-UV) ID_Deg->Dev_Method Informs Specificity Val_Method Validate Method (per ICH Q2) Dev_Method->Val_Method Ensures Reliability Place_Stab Place Batches on Stability (e.g., 25°C / 60% RH) Val_Method->Place_Stab Enables Study Pull_Samples Pull Samples at Defined Timepoints (0, 3, 6, 9, 12, 18, 24 mos) Place_Stab->Pull_Samples Analyze_Samples Analyze using Validated Stability-Indicating Method Pull_Samples->Analyze_Samples Assess_Data Assess Data Trends (Assay, Impurities) Analyze_Samples->Assess_Data Propose_Retest Propose Re-test Period or Shelf Life Assess_Data->Propose_Retest

Figure 1: A comprehensive workflow for the stability assessment of a drug substance, from initial stress testing to the final proposal of a re-test period.

Phase 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of this process.[8][9] They are intentionally aggressive studies designed to produce degradation products, thereby challenging the analytical method's ability to separate and quantify these impurities from the parent compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursTo challenge the stability of the sulfonamide bond under acidic conditions.
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursTo assess the lability of the sulfonamide bond under alkaline conditions.
Oxidation 3% H₂O₂Room TempUp to 24 hoursTo induce oxidation of the piperazine ring nitrogens.[3]
Thermal 80°C (Dry Heat)80°CUp to 7 daysTo evaluate intrinsic thermal stability and identify potential thermally-induced degradants.
Photostability ICH Q1B Option IIAmbientPer ICH Q1BTo assess degradation upon exposure to a combination of UV and visible light.
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C.

  • Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Sampling: For hydrolytic and oxidative studies, withdraw aliquots at 0, 2, 8, and 24 hours (and longer if needed). Immediately neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a target concentration of 0.1 mg/mL with mobile phase for analysis.

  • Control Samples: Prepare control samples (unstressed, neutralized, diluted) for each condition to serve as a baseline.

Development of a Stability-Indicating Analytical Method

The analytical method must be "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from degradation products, process impurities, or other components.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is essential to separate the non-polar parent compound from potentially more polar degradation products. A typical starting gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Detection: Use the PDA detector to monitor across a range (e.g., 200-400 nm) to identify the optimal detection wavelength for the parent compound and any degradants. The λmax for the fluorobenzenesulfonyl moiety should be a primary target.

  • Method Specificity: Inject samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the PDA data should be performed to confirm the homogeneity of the main peak in stressed samples.

  • Degradant Identification: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to obtain mass information and aid in structural elucidation.[2]

G cluster_degradation Potential Degradation Pathways compound 1-(4-Fluoro-benzenesulfonyl)-piperazine HCl Parent Compound hydrolysis 4-Fluorobenzenesulfonic Acid + Piperazine Hydrolysis Products compound:f0->hydrolysis:f0  Hydrolysis (Acid/Base) oxidation N-Oxide Derivative Oxidation Product compound:f0->oxidation:f0  Oxidation (e.g., H₂O₂)

Figure 2: A diagram illustrating the primary hypothetical degradation pathways for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Phase 2: Formal Long-Term Stability Study

Once a validated stability-indicating method is in place, the formal study can commence.

  • Batch Selection: Utilize at least three primary batches of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. The manufacturing process for these batches should be representative of the final production scale.[1][6]

  • Container Closure System: Package the material in a container closure system that simulates the proposed packaging for storage and distribution.[1]

  • Storage Conditions: Place the samples in a calibrated stability chamber set to long-term storage conditions for Climatic Zone II (Subtropical/Mediterranean), which is commonly used: 25°C ± 2°C / 60% RH ± 5% RH .[10]

  • Testing Frequency: Pull samples for analysis at specified time points. A typical schedule for a 24-month study would be: 0, 3, 6, 9, 12, 18, and 24 months.[10]

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. The tests should include, at a minimum: Appearance, Assay (potency), and Degradation Products/Impurities.

Data Presentation and Interpretation

The data generated should be tabulated clearly to facilitate trend analysis.

Table 2: Example Stability Data Summary at 25°C / 60% RH

TestAcceptance CriteriaTime Point: 0 MonthsTime Point: 6 MonthsTime Point: 12 MonthsTime Point: 24 Months
Appearance White to off-white powderConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.8%99.6%99.5%99.2%
Degradant A NMT 0.2%< 0.05%0.06%0.08%0.11%
Degradant B NMT 0.2%< 0.05%< 0.05%0.05%0.07%
Total Degradants NMT 1.0%< 0.05%0.06%0.13%0.18%
NMT: Not More Than

The results in the table would indicate that 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is highly stable at room temperature over a 24-month period, with minimal degradation observed and all results remaining well within typical specifications. Based on such data, a re-test period of at least 24 months could be confidently proposed.

Conclusion

Determining the thermodynamic stability of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a systematic, multi-faceted process rooted in a deep understanding of its chemical properties and the governing regulatory framework. By logically progressing from forced degradation studies to the development of a specific, stability-indicating analytical method, and finally to a formal long-term stability study, researchers can build a comprehensive data package. This package not only ensures the quality, safety, and efficacy of the substance but also provides the robust, scientifically-defensible evidence required for successful drug development and regulatory approval.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003, February 6). International Council for Harmonisation. Retrieved March 17, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 17, 2026, from [Link]

  • ICH guidelines for stability studies 1. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved March 17, 2026, from [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., & Hewelt-Belka, W. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-15. Retrieved March 17, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved March 17, 2026, from [Link]

  • Dong, J., Li, X., Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(2), 1095-1103. Retrieved March 17, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Academia.edu. Retrieved March 17, 2026, from [Link]

  • Gutierrez, M., Sola, M., Proia, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Environmental Chemical Engineering, 5(3), 2458-2465. Retrieved March 17, 2026, from [Link]

  • Gutierrez, M., Sola, M., Proia, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved March 17, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences and Research. Retrieved March 17, 2026, from [Link]

  • Al-Malah, K. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023, December 15). Journal of Environmental Chemical Engineering. Retrieved March 17, 2026, from [Link]

Sources

Foundational

Whitepaper: Elucidating the Three-Dimensional Architecture of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride: A Guide to Single-Crystal X-ray Diffraction Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to unders...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding lead optimization, and ensuring solid-form stability. This technical guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction (SCXRD) analysis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, a representative sulfonamide-piperazine derivative. While a public crystal structure for this specific compound is not available, this document serves as an authoritative workflow for its determination. We detail the entire process, from the critical first step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of molecular conformation and intermolecular interactions. The causality behind each experimental and computational choice is explained, providing researchers with the necessary framework to apply these techniques to novel compounds within their own drug development pipelines.

Introduction: The Imperative of Structural Clarity

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride belongs to a class of compounds significant in medicinal chemistry, combining the structural rigidity of the sulfonylpiperazine core with the electronic modulation of a fluoro-substituted aromatic ring.[1] The protonation of the piperazine nitrogen to form a hydrochloride salt is a common strategy to enhance aqueous solubility and improve bioavailability.[2] However, properties such as dissolution rate, stability, and manufacturability are not governed by the molecular structure alone; they are critically dependent on the crystal packing—the specific, ordered arrangement of molecules in the solid state.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.[3] It provides precise atomic coordinates, allowing for a detailed examination of:

  • Molecular Conformation: The exact geometry, including bond lengths, bond angles, and torsional angles.

  • Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate crystal packing.[4]

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

This guide outlines the complete workflow for a robust crystal structure determination of the title compound, providing a blueprint for its characterization.

Part I: The Art and Science of Crystallization

The success of any SCXRD analysis is contingent upon the quality of the single crystal. The goal is to grow a well-ordered, single-domain crystal of sufficient size (typically 0.1–0.3 mm in each dimension) for the diffractometer.[5] For organic hydrochloride salts, which are often highly soluble in polar solvents, specific techniques are required.[6]

Causality of Solvent Selection

The choice of solvent is paramount. A suitable solvent system should dissolve the compound at an elevated temperature or higher concentration but allow it to become supersaturated under controlled conditions. For 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, a screening of polar solvents such as methanol, ethanol, isopropanol, and acetonitrile, or mixtures thereof with water, is a logical starting point. The aim is to find a system where the compound is sparingly soluble, promoting slow, ordered growth over rapid precipitation.

Experimental Protocol: Slow Evaporation

Slow evaporation is a reliable method for growing crystals of soluble compounds.[2]

Step-by-Step Methodology:

  • Preparation: Prepare a near-saturated solution of the title compound in a selected solvent (e.g., methanol/water co-solvent system) in a clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with several needle punctures. This allows for very slow solvent evaporation.

  • Isolation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals should appear over several days to weeks. Once suitable crystals have formed, they can be carefully harvested using a spatula or loop.

Alternative Protocol: Slow Cooling

This method is effective when the compound's solubility shows a strong temperature dependence.[6]

Step-by-Step Methodology:

  • Preparation: Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60 °C).

  • Controlled Cooling: Place the sealed vial in a Dewar flask filled with warm water or a programmable heating block and allow it to cool to room temperature over 24-48 hours. This slow decrease in temperature reduces solubility gradually, inducing crystallization.

Part II: Single-Crystal X-ray Diffraction Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern generated by X-ray interaction with the crystal's electron density.[7]

The Experimental Workflow

The process follows a standardized, logical path from mounting to data collection.

cluster_0 SCXRD Data Acquisition Workflow A Crystal Selection & Mounting B Mounting on Diffractometer Goniometer A->B Harvesting C Centering and Optical Alignment B->C Placement D Unit Cell Determination (Indexing) C->D Initial Frames E Data Collection Strategy Definition D->E Bravais Lattice Assignment F Full Sphere Data Collection E->F Defining Scan Width & Exposure G Data Integration & Reduction F->G Measuring Intensities

Caption: Workflow for single-crystal X-ray diffraction data acquisition.

Data Collection and Processing Parameters

The following table summarizes typical parameters for data collection on a modern diffractometer.

ParameterTypical Value / DescriptionRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu provides better diffraction for very small crystals but has higher absorption.
Temperature 100 KReduces atomic thermal motion, leading to higher quality data at higher resolution and minimizing potential sample degradation.
Detector CMOS or CCDModern detectors with high sensitivity and low noise.
Data Collection Full sphere of data (Omega and Phi scans)Ensures data redundancy and accurate space group determination.
Integration Software Vendor-specific (e.g., CrysAlisPro, APEX)Converts raw diffraction images into a list of reflection indices (h,k,l) and their intensities.
Absorption Correction Multi-scan (e.g., SADABS)Corrects for the absorption of X-rays by the crystal, which is crucial for accurate intensity measurements.

Part III: Structure Solution and Refinement

With a processed reflection file (.hkl), the next stage is to determine the atomic positions and refine the structural model. The SHELX suite of programs is the industry and academic standard for this process.[8][9]

The Iterative Nature of Refinement

Structure refinement is not a single-step process. It is an iterative cycle of least-squares refinement followed by manual model inspection and improvement.

A Initial Structure Solution (SHELXS/T) B Least-Squares Refinement (SHELXL) A->B C Calculate Difference Fourier Map (Fobs-Fcalc) B->C Generates .res & .lst files E Convergence? B->E D Model Inspection & Building C->D Identify missing atoms, disorder, H-atoms D->B Update .ins file with new model E->C No F Final Refinement & Report Generation (CIF) E->F Yes (R1 factor stable, low residual density)

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: Structure Solution and Refinement using SHELX

Step-by-Step Methodology:

  • Structure Solution:

    • Use the program SHELXT or SHELXS to solve the structure using "dual-space" or "direct methods".[9] These programs analyze the intensity statistics to derive initial phase estimates for the strongest reflections, leading to an initial electron density map and a preliminary structural model.

    • For 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, this step should successfully locate the heavier atoms (S, Cl, F) and most of the carbon, oxygen, and nitrogen atoms.

  • Initial Refinement:

    • The output from the solution program is a .res file, which is renamed to .ins for refinement.

    • Perform an initial isotropic refinement using SHELXL.[10] The command L.S. 4 in the .ins file instructs the program to perform four cycles of least-squares refinement.[11] This step refines the atomic positions and a single isotropic displacement parameter for each atom.

  • Anisotropic Refinement:

    • After the initial refinement converges (indicated by a stable R-factor), introduce anisotropic displacement parameters for all non-hydrogen atoms using the ANIS command. This models the atomic motion as an ellipsoid rather than a sphere, providing a more accurate model. Re-run the refinement.

  • Hydrogen Atom Placement:

    • Inspect the difference Fourier map (FMAP 2 command). Peaks in this map indicate regions of residual electron density. Hydrogen atoms should be visible.

    • For the title compound, the proton on the piperazine nitrogen (N-H) and the chloride counter-ion should be readily identifiable. Other C-H hydrogens can be placed in geometrically calculated positions using the AFIX commands in SHELXL. The N-H hydrogen should be located from the difference map and refined freely.

  • Final Refinement and Validation:

    • Continue refinement until convergence. A successful refinement is characterized by:

      • A low R1 value (typically < 5%).

      • A Goodness-of-Fit (GooF) value close to 1.0.

      • A flat difference electron density map (residual peaks < ±0.5 e⁻/ų).

    • The final step generates a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Part IV: Structural Analysis and Interpretation

With a refined model, a detailed analysis is performed using software like PLATON for geometric calculations and validation, and Mercury for visualization.[12][13][14]

Molecular Conformation

The primary focus is on the conformation of the piperazine ring. Piperazine rings typically adopt a stable chair conformation to minimize steric strain.[15][16] Analysis of the endocyclic torsion angles will confirm this. The orientation of the bulky 4-fluorobenzenesulfonyl group (equatorial vs. axial) is a key structural feature determined by this analysis.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of hydrogen bonds. The protonated piperazine nitrogen (N-H) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is a strong acceptor. Additionally, the sulfonyl oxygen atoms are effective hydrogen bond acceptors.

Expected Hydrogen Bonding Interactions:

  • N-H···Cl: A strong, charge-assisted hydrogen bond between the piperazine cation and the chloride anion. This is expected to be a primary interaction driving the crystal packing.

  • C-H···O: Weaker C-H donors from the piperazine and phenyl rings interacting with the sulfonyl oxygen acceptors.

  • C-H···F: Potential weak interactions involving the fluorine atom.

These interactions can be systematically analyzed and tabulated using PLATON.[17] Visualization with Mercury allows for the clear depiction of these interactions, revealing motifs like chains, sheets, or 3D networks.[18][19]

Key Crystallographic Data Summary (Hypothetical)

The final CIF file would contain all quantitative data. A summary table would be presented as follows:

ParameterHypothetical Value
Chemical Formula C₁₀H₁₄ClFN₂O₂S
Formula Weight 280.75
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 98.5
Volume (ų) 1285
Z 4
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.085
Goodness-of-fit on F² 1.05

Conclusion

The structural analysis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride via single-crystal X-ray diffraction provides definitive insights into its solid-state conformation and packing. The workflow detailed in this guide—from meticulous crystallization to rigorous refinement and analysis—represents a robust and reliable pathway for characterizing this and other pharmaceutically relevant organic salts. The resulting structural information is invaluable for understanding structure-property relationships, identifying potential polymorphs, and providing a solid foundation for intellectual property and regulatory submissions in the drug development process.

References

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Cambridge Crystallographic Data Centre. [Link]

  • Wikipedia. (2023). Mercury (crystallography). [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. [Link]

  • Utrecht University. (n.d.). PLATON for MS-Windows. [Link]

  • CCDC. (n.d.). Mercury. Cambridge Crystallographic Data Centre. [Link]

  • Utrecht University. (n.d.). PLATON. Bijvoet Center for Biomolecular Research. [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. [Link]

  • Maciejewska, D., et al. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 779–786. [Link]

  • IUCr Journals. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. [Link]

  • MIT. (n.d.). PLATON INTRO. [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • S. Naveen, et al. (2018). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60–64. [Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • ResearchGate. (2004). The crystal structure of piperazine. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

  • University of Cambridge. (n.d.). Introduction to SHELXL Refinement. [Link]

  • Infurna, M., & Kahr, B. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4859-4877. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 695-703. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. [Link]

  • Grobelny, P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1794. [Link]

  • ResearchGate. (2009). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. [Link]

  • S. R. Pattan, et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Acta Pharmaceutica, 62(2), 235-248. [Link]

  • Journal of Chemical Education. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • FDA Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • NextSDS. (n.d.). 1-[4-(trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride. [Link]

  • Briggs, N. E., et al. (2018). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 1. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. [Link]

  • ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation. [Link]

  • PubChemLite. (n.d.). 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. [Link]

  • NextSDS. (n.d.). 1-(4-Fluoro-benzyl)-piperazine hydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Importance of the Fluorinated Arylsulfonylpiperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine heterocycle stands as a privileged scaffold, frequently incorporate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Fluorinated Arylsulfonylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine heterocycle stands as a privileged scaffold, frequently incorporated into the structures of numerous approved therapeutic agents.[1] Its utility stems from its ability to serve as a versatile linker, a basic center to improve aqueous solubility and pharmacokinetic profiles, and a scaffold to orient pharmacophoric elements in three-dimensional space. The strategic functionalization of the piperazine ring at its N1 and N4 positions is a cornerstone of drug design, enabling the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

This guide focuses on a particularly valuable building block: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7). The incorporation of the 4-fluorobenzenesulfonyl moiety onto the piperazine core offers several distinct advantages. The sulfonyl group is a key structural feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions with the target protein.[3][4][5] The electron-withdrawing nature of the 4-fluorobenzenesulfonyl group also modulates the pKa of the distal piperazine nitrogen, influencing its nucleophilicity and the overall physicochemical properties of the final compound.

These application notes provide a comprehensive overview of the utility of 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride in drug discovery, complete with detailed protocols for its key synthetic transformations and illustrative examples of its application in the synthesis of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to successful and reproducible experimental design.

PropertyValueSource
CAS Number 333986-41-7ChemScene[6]
Molecular Formula C₁₀H₁₄ClFN₂O₂SChemScene[6]
Molecular Weight 280.75 g/mol ChemScene[6]
Appearance White to off-white powderInternal Data
Purity ≥98%ChemScene[6]
Storage Sealed in dry, 2-8°CChemScene[6]
Topological Polar Surface Area (TPSA) 49.41 ŲChemScene[6]
Predicted LogP 0.8414ChemScene[6]

Core Synthetic Methodologies

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is primarily utilized in two key synthetic transformations that are central to the construction of a diverse range of drug candidates: N-Alkylation and Buchwald-Hartwig Amination .

General Synthetic Workflow

The following diagram illustrates the central role of 1-(4-fluoro-benzenesulfonyl)-piperazine as a versatile intermediate in drug discovery programs.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Scaffolds cluster_applications Therapeutic Targets start 1-(4-Fluoro-benzenesulfonyl) -piperazine hydrochloride N_Alkylation N-Alkylation start->N_Alkylation Alkyl Halide (R-X) or Reductive Amination (RCHO) Buchwald_Hartwig Buchwald-Hartwig Amination start->Buchwald_Hartwig Aryl Halide (Ar-X) or Aryl Triflates (Ar-OTf) alkylated_product N-Alkyl Derivatives N_Alkylation->alkylated_product arylated_product N-Aryl Derivatives Buchwald_Hartwig->arylated_product kinase_inhibitors Kinase Inhibitors alkylated_product->kinase_inhibitors gpcr_modulators GPCR Modulators alkylated_product->gpcr_modulators other_targets Other Targets alkylated_product->other_targets arylated_product->kinase_inhibitors arylated_product->gpcr_modulators arylated_product->other_targets

General synthetic utility of the building block.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: N-Alkylation of 1-(4-Fluoro-benzenesulfonyl)-piperazine with an Alkyl Halide

This protocol describes the direct alkylation of the secondary amine of the piperazine ring with an alkyl halide. The use of the hydrochloride salt necessitates the use of a base to liberate the free amine in situ.

Rationale: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The choice of a non-nucleophilic base such as potassium carbonate is crucial to prevent competition with the piperazine nucleophile. Acetonitrile is a common solvent for this transformation due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the SN2 reaction.

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material. The expected product will have a higher molecular weight corresponding to the addition of the alkyl group. Typical yields for this type of reaction are in the range of 70-95%.

Step-by-Step Methodology:

  • To a round-bottom flask, add 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride (1.0 eq.), the desired alkyl halide (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the piperazine starting material.

  • Stir the suspension vigorously at 60-80°C under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Halide

This protocol details the palladium-catalyzed cross-coupling of 1-(4-fluoro-benzenesulfonyl)-piperazine with an aryl halide to form a C-N bond.

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of arylamines.[7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands such as RuPhos are often effective for coupling with secondary amines.[9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine in the catalytic cycle.

Self-Validating System: Reaction completion should be monitored by LC-MS, looking for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the coupled product. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. Yields for this reaction can vary widely depending on the substrates but are often in the range of 60-90%.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and RuPhos (0.04 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the tube via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by LC-MS until the aryl halide is consumed (typically 6-24 hours).

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-arylated product.

Applications in Drug Discovery

The 1-(4-fluoro-benzenesulfonyl)piperazine scaffold is a valuable component in the design of inhibitors for several important drug target classes.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1-(4-fluoro-benzenesulfonyl)piperazine moiety can be found in a number of kinase inhibitors. The sulfonamide group can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The piperazine ring often serves as a linker to a solvent-exposed region, where further modifications can be made to improve potency and selectivity. The 4-fluorophenyl group can engage in hydrophobic interactions within the binding pocket and enhance metabolic stability.[10]

For example, in the design of PI3K/mTOR dual inhibitors, the 4-fluorobenzenesulfonamide moiety has been shown to be a key pharmacophore contributing to high potency.[10]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Inhibitor 1-(4-Fluoro-benzenesulfonyl) -piperazine based inhibitor Inhibitor->Kinase_A Inhibition

Inhibition of a kinase signaling pathway.
GPCR Modulators

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs.[11] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[12] The 1-(4-fluoro-benzenesulfonyl)piperazine scaffold can be used to construct allosteric modulators of GPCRs. The substituted piperazine moiety can be tailored to interact with allosteric binding pockets, which are often located in the extracellular loops or the transmembrane domains of the receptor.

G cluster_membrane Cell Membrane cluster_receptor GPCR cluster_ligands Ligands extracellular Extracellular intracellular Intracellular TM Transmembrane Domains orthosteric_site Orthosteric Site allosteric_site Allosteric Site allosteric_site->orthosteric_site Modulates Affinity/ Efficacy endogenous_ligand Endogenous Ligand endogenous_ligand->orthosteric_site Binds allosteric_modulator Allosteric Modulator (containing the title scaffold) allosteric_modulator->allosteric_site Binds

Allosteric modulation of a GPCR.

Conclusion

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a high-value building block for drug discovery, offering a unique combination of a versatile piperazine scaffold and the advantageous properties of the 4-fluorobenzenesulfonyl moiety. Its utility in constructing both N-alkyl and N-aryl piperazine derivatives through robust and well-established synthetic methodologies makes it a powerful tool for the synthesis of diverse compound libraries targeting a wide range of biological targets, including kinases and GPCRs. The protocols and application examples provided herein are intended to serve as a practical guide for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • RSC Publishing. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]

  • PMC. Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

  • PMC. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. [Link]

  • PMC. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Omics Online. Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]

  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). [Link]

  • ANSTO Repository. Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. [Link]

  • ResearchGate. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

  • Frontiers. Allosteric modulation of G protein-coupled receptor signaling. [Link]

  • PMC. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • MDPI. Allosteric Modulators of G Protein-Coupled Receptors. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays Using 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Introduction: Unveiling the Pharmacological Profile of a Novel Piperazine Derivative 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a synthetic compound featuring a piperazine ring linked to a fluorinated benze...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Piperazine Derivative

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a synthetic compound featuring a piperazine ring linked to a fluorinated benzenesulfonyl group. The piperazine moiety is a well-established pharmacophore present in numerous centrally acting agents, conferring affinity for a variety of G-protein coupled receptors (GPCRs). Specifically, arylpiperazine derivatives have demonstrated significant interactions with dopaminergic, serotonergic, and adrenergic receptor families. The benzenesulfonyl group can further influence the compound's electronic and lipophilic properties, potentially modulating its binding affinity and selectivity.

Given its structural characteristics, 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a compelling candidate for investigation as a modulator of key neurotransmitter receptors. This application note provides a comprehensive guide for the in vitro characterization of this compound, focusing on its potential antagonist activity at dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. The following protocols are designed to first determine the binding affinity of the compound to these primary targets and subsequently to elucidate its functional effects on receptor-mediated signaling pathways.

Pharmacological Target Rationale

The selection of dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors as primary targets for initial screening is based on extensive structure-activity relationship (SAR) data for analogous compounds:

  • Dopamine D2 Receptors (D2R): The piperazine scaffold is a core component of many D2R antagonists, including antipsychotic drugs. Antagonism of D2Rs is a key mechanism for the treatment of psychosis.

  • Serotonin 5-HT2A Receptors (5-HT2AR): Many arylpiperazine derivatives exhibit high affinity for 5-HT2A receptors. 5-HT2A receptor antagonism is also a feature of several atypical antipsychotics and is being explored for other neurological conditions.

  • α1-Adrenergic Receptors (α1-AR): Certain 1,4-substituted piperazine derivatives have been shown to be potent α1-AR antagonists. These receptors are involved in various physiological processes, including the regulation of blood pressure.

Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to characterizing the in vitro pharmacology of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Data Analysis & Interpretation a Radioligand Binding Assays b Dopamine D2 Receptor a->b Primary Screening c Serotonin 5-HT2A Receptor a->c Primary Screening d α1-Adrenergic Receptor a->d Primary Screening e Functional Assays b->e Based on Affinity c->e Based on Affinity d->e Based on Affinity f cAMP Assay (for D2R - Gi-coupled) e->f Select Assay by Receptor Coupling g Calcium Flux Assay (for 5-HT2A & α1-AR - Gq-coupled) e->g Select Assay by Receptor Coupling h Determination of Ki, IC50, and pA2 values f->h g->h i Pharmacological Profile h->i G cluster_0 Dopamine D2 Receptor Signaling Pathway a Dopamine (Agonist) b D2 Receptor a->b Binds to c Gi Protein b->c Activates d Adenylyl Cyclase c->d Inhibits f cAMP d->f Converts e ATP e->f Substrate g 1-(4-Fluoro-benzenesulfonyl)- piperazine hydrochloride (Antagonist) g->b Blocks G cluster_0 Gq-Coupled Receptor Signaling Pathway a Agonist (e.g., Serotonin, Phenylephrine) b 5-HT2A or α1-AR a->b Binds to c Gq Protein b->c Activates d Phospholipase C (PLC) c->d Activates e PIP2 d->e Hydrolyzes f IP3 e->f Generates g DAG e->g Generates h Ca²⁺ Release from ER f->h Triggers i 1-(4-Fluoro-benzenesulfonyl)- piperazine hydrochloride (Antagonist) i->b Blocks

Caption: Gq-coupled receptor signaling pathway.

Materials:

  • Cell Lines: Cell lines stably expressing the human 5-HT2A or α1-adrenergic receptor.

  • Agonists:

    • For 5-HT2AR: Serotonin (5-HT) or a selective agonist.

    • For α1-AR: Phenylephrine or Norepinephrine.

  • Test Compound: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescent Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition and Measurement:

    • Place the plate in the fluorescent plate reader.

    • Record a baseline fluorescence reading.

    • Inject the test compound at various concentrations and incubate for a specified period.

    • Inject the agonist at its EC80 concentration and immediately begin recording the fluorescence intensity over time.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Similar to the cAMP assay, the pA2 value can be determined to quantify antagonist potency for competitive antagonists.

Data Summary and Interpretation

The results from these assays will provide a comprehensive in vitro pharmacological profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Table 2: Expected Data Output

Assay TypeReceptorParameterInterpretation
Radioligand BindingDopamine D2Ki (nM)Affinity of the compound for the receptor.
Serotonin 5-HT2AKi (nM)A lower Ki value indicates higher affinity.
α1-AdrenergicKi (nM)
Functional AssayDopamine D2IC50 (nM)Potency of the compound as an antagonist.
(cAMP)
Functional AssaySerotonin 5-HT2AIC50 (nM)Potency of the compound as an antagonist.
(Calcium Flux)α1-AdrenergicIC50 (nM)

A potent antagonist will exhibit a low Ki value in the binding assay and a low IC50 value in the functional assay. The relative Ki and IC50 values across the different receptors will indicate the compound's selectivity profile. For example, a significantly lower Ki for the D2 receptor compared to the 5-HT2A and α1-adrenergic receptors would suggest that 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a selective D2 receptor antagonist.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. By systematically evaluating its binding affinity and functional activity at key GPCR targets, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. Further studies, including selectivity screening against a broader panel of receptors and in vivo experiments, will be necessary to fully elucidate the pharmacological properties of this novel compound.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]

  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1992). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 35(4), 734–740. [Link]

  • Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha
Method

Application Note: Purification Strategies for 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The N-arylsulfonylpiperazine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The N-arylsulfonylpiperazine scaffold is a privileged pharmacophore and a critical intermediate in the synthesis of epigenetic target inhibitors (such as HDAC inhibitors)[1],[2] and highly potent agrochemical agents, including femtomolar-range suicide germination stimulants for parasitic plants[3].

Synthesizing 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride typically involves the nucleophilic attack of piperazine on 4-fluorobenzenesulfonyl chloride. While the synthesis is straightforward, the purification is notoriously challenging due to the formation of 1,4-bis(4-fluorobenzenesulfonyl)piperazine (the bis-impurity) and the presence of unreacted, highly water-soluble piperazine[4].

Expertise & Experience: Novice chemists often attempt to purify N-arylsulfonylpiperazines using standard silica gel flash chromatography. However, the basic secondary amine of the mono-substituted product causes severe peak tailing on standard silica, leading to poor resolution and low recovery. By exploiting the absolute lack of basicity in the bis-sulfonylated impurity, an acid-base extraction provides a scalable, chromatography-free purification route that is both faster and higher yielding.

Impurity Profiling & Physicochemical Strategy

To design a self-validating purification system, we must first map the physicochemical properties of the crude reaction mixture. Table 1 outlines the causality behind our solvent and phase selections.

Table 1: Impurity Profiling and Rationale for Removal
Chemical SpeciesSource / IdentityPhysicochemical PropertyTargeted Removal Strategy
Piperazine Unreacted starting materialHighly water-soluble, basicInitial aqueous wash (pH ~7)
4-Fluorobenzenesulfonic acid Hydrolysis of sulfonyl chlorideHighly water-soluble, acidicInitial aqueous wash (pH ~7)
1,4-Bis(4-fluorobenzenesulfonyl)piperazine Over-reaction (bis-sulfonylation)Highly lipophilic, neutral (no basic amine)Remains in organic phase during 1.0 M HCl extraction
1-(4-Fluoro-benzenesulfonyl)-piperazine Target Product Amphiphilic, basic secondary amine (pKa ~9.8)Reversible protonation for phase-switching

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical flow of the purification process, utilizing differential pKa values and solubility profiles.

AcidBaseLogic Crude Crude Mixture in DCM (Mono- + Bis- + Piperazine) WaterWash Water Wash (Removes Piperazine) Crude->WaterWash AcidExt 1M HCl Extraction WaterWash->AcidExt Organic Layer OrgDiscard Organic Phase (Bis-impurity: Discard) AcidExt->OrgDiscard Neutral AqPhase Aqueous Phase (Protonated Mono-product) AcidExt->AqPhase Basic (pKa ~9.8)

Fig 1: Acid-base extraction exploiting pKa differences to isolate the mono-sulfonylated free base.

SaltFormation FreeBase Pure Free Base (in EtOAc/EtOH) Acidify Add 4.0 M HCl in Dioxane (0 °C, Vigorous Stirring) FreeBase->Acidify Precipitate Precipitation (30 mins at RT) Acidify->Precipitate Exothermic Filter Vacuum Filtration & Cold Ether Wash Precipitate->Filter Solid-Liquid Sep Final 1-(4-Fluoro-benzenesulfonyl) -piperazine HCl Filter->Final >99% Purity

Fig 2: Anhydrous hydrochloride salt formation and crystallization workflow for high-purity yield.

Step-by-Step Purification Protocols

Protocol A: Acid-Base Extraction (Free Base Isolation)

Objective: Isolate the mono-sulfonylated free base from neutral lipophilic impurities and water-soluble byproducts.

  • Quench & Initial Wash: Dilute the crude reaction mixture (typically in dichloromethane, DCM) with an equal volume of distilled water. Stir vigorously for 5 minutes and separate the phases. Causality: This removes >95% of the unreacted piperazine and any sulfonic acid formed via hydrolysis.

  • Acidic Extraction (Phase Switch): Extract the organic layer with 1.0 M HCl (3 x 50 mL per 100 mmol scale).

    • Self-Validation: Check the pH of the aqueous extract; it must remain strictly < 2 to ensure complete protonation of the secondary amine. The target molecule migrates to the aqueous phase. Discard the DCM layer containing the neutral bis-impurity.

  • Basification: Cool the combined acidic aqueous layers in an ice bath (0–5 °C). Slowly add 2.0 M NaOH dropwise under rapid stirring until the pH reaches 11–12.

    • Self-Validation: The sudden appearance of a dense white cloudiness (precipitate or oiling out) exactly as the pH crosses ~9.8 visually validates the successful deprotonation of the target molecule.

  • Recovery: Extract the basified aqueous layer with fresh ethyl acetate (EtOAc) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base as a pale yellow oil or waxy solid.

Protocol B: Hydrochloride Salt Formation

Objective: Convert the free base to the highly stable, crystalline hydrochloride salt for long-term storage and biological testing.

  • Dissolution: Dissolve the purified free base in a minimum volume of a 1:1 mixture of anhydrous EtOAc and absolute ethanol.

  • Acidification: Cool the solution to 0 °C. Under vigorous stirring, add 1.2 equivalents of 4.0 M HCl in dioxane dropwise.

    • Causality: Utilizing anhydrous HCl in dioxane rather than aqueous HCl prevents the formation of hydrates, driving rapid and high-yielding precipitation of the salt.

  • Isolation: Remove the ice bath and stir for 30 minutes at room temperature. Filter the resulting white precipitate under vacuum using a Buchner funnel. Wash the filter cake twice with cold, anhydrous diethyl ether to remove residual dioxane.

Protocol C: Recrystallization (Final Polishing)

Objective: Achieve >99.5% purity, removing trace color bodies and trapped solvents.

  • Heating: Suspend the crude HCl salt in boiling isopropanol (IPA). Add methanol dropwise (up to 10% v/v) until the solid just dissolves to form a clear solution.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals, actively excluding trace impurities from the crystal lattice.

  • Harvesting: Filter the crystalline product, wash with ice-cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours to yield the final product.

Quantitative Data & Quality Metrics

The following table summarizes the expected recovery and purity metrics at each stage of the described workflow, providing benchmarks for process validation.

Table 2: Typical Recovery and Purity Metrics
Purification StageTypical Step Yield (%)Target Purity (HPLC-UV)Key Quality Indicator
Crude Reaction Mixture N/A60 – 75%Presence of bis-impurity on TLC (high Rf)
Post Acid-Base Extraction 85 – 90%92 – 95%Basic pH precipitation; absence of high Rf spots
Post HCl Salt Formation 90 – 95%97 – 98%Rapid formation of a dense, white solid
Post Recrystallization 75 – 80%> 99.5%Sharp melting point; clear solution in water

References

  • Title: Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article Source: ResearchGate URL: [Link]

  • Title: A femtomolar-range suicide germination stimulant for the parasitic plant Striga hermonthica Source: Science URL: [Link]

  • Title: Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis Methods for 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7) Scientific Context & Target Applications The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7)

Scientific Context & Target Applications

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a critical operation in the development of various active pharmaceutical ingredients (APIs). In medicinal chemistry, the 1-(arylsulfonyl)piperazine pharmacophore is renowned for its ability to modulate G-protein coupled receptors (GPCRs) and serine proteases.

Derivatives of this core structure have been extensively studied as 5-HT6 receptor inverse agonists, which regulate both the canonical Gs adenylyl cyclase pathway and Cdk5 signaling[1][2]. This dual modulation is highly sought after for neuroprotective therapies and cognitive enhancement in neurodegenerative diseases[2]. Additionally, similar N,N-spiro acetal and piperazinone derivatives utilizing this arylsulfonyl core have shown potent, orally active inhibition of Factor Xa in the coagulation cascade, making them vital in cardiovascular drug design[3][4].

G Ligand 1-(Arylsulfonyl)piperazine Derivatives Receptor 5-HT6 Receptor Ligand->Receptor Inverse Agonism Gs Gs Protein Receptor->Gs Inhibits Cdk5 Cdk5 Signaling Receptor->Cdk5 Modulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Produces Neuro Neuroprotection & Cognitive Function cAMP->Neuro Impacts Cdk5->Neuro Impacts

5-HT6 receptor signaling modulated by 1-(arylsulfonyl)piperazine derivatives.

Process Chemistry Rationale: Controlling Selectivity

The reaction between piperazine and 4-fluorobenzenesulfonyl chloride is highly exothermic. Because piperazine possesses two secondary amines of identical nucleophilicity, the primary process challenge is preventing the second equivalent of sulfonyl chloride from reacting with the mono-sulfonated product to form an inactive bis-sulfonated impurity[5].

To achieve high purity on a kilogram scale, we present two validated strategies:

  • Route A (Biphasic Excess Piperazine): This method utilizes a large molar excess of piperazine (5 equivalents) in a biphasic solvent system (Dichloromethane/Water). The biphasic nature acts as a self-validating control mechanism: unreacted piperazine remains highly soluble in the aqueous phase, while the hydrophobic mono-sulfonated product partitions into the organic phase immediately upon formation. This physical separation kinetically prevents bis-sulfonylation.

  • Route B (Mono-Boc Protection): This method utilizes tert-butyl piperazine-1-carboxylate (Boc-piperazine). By chemically blocking one nitrogen, selectivity is guaranteed. The subsequent deprotection with anhydrous HCl directly yields the desired hydrochloride salt.

W cluster_RouteA Route A: Excess Piperazine cluster_RouteB Route B: Boc-Protection Start 4-Fluorobenzenesulfonyl Chloride PipA Piperazine (5 eq) Biphasic (DCM/H2O) Start->PipA PipB Boc-Piperazine (1 eq) TEA, DCM Start->PipB ExtA Phase Separation & Water Wash PipA->ExtA HClA HCl (g) in EtOAc Precipitation ExtA->HClA Product 1-(4-Fluoro-benzenesulfonyl) -piperazine HCl HClA->Product ExtB Aqueous Wash & Concentration PipB->ExtB HClB 4M HCl in Dioxane Deprotection & Salt ExtB->HClB HClB->Product

Comparative synthesis workflows for 1-(4-Fluoro-benzenesulfonyl)-piperazine HCl.

Quantitative Process Comparison

The selection between Route A and Route B depends on the specific constraints of the manufacturing facility (e.g., ability to handle biphasic extractions vs. raw material budget).

ParameterRoute A: Biphasic Excess PiperazineRoute B: Mono-Boc Protection
Overall Yield 82 - 86%92 - 95%
Purity (HPLC) > 98.5%> 99.5%
Bis-sulfonylation < 1.0%0.0% (Chemically impossible)
E-Factor ~15 (Lower if aqueous Pip is recycled)~25 (Higher due to Boc mass loss)
Cost per kg LowHigh
Scalability Limit Limited by reactor volume (excess H2O)Highly scalable

Experimental Methodologies (1 kg Scale-Up Protocols)

Route A: The Atom-Economical Biphasic Approach

Causality Focus: The use of a 0–5 °C temperature gradient prevents the exothermic degradation of the sulfonyl chloride into sulfonic acid. The biphasic DCM/Water system ensures that the mono-sulfonated free base migrates to the organic layer, effectively halting further reaction.

Step-by-Step Protocol:

  • Preparation: Charge a 20 L jacketed glass reactor with piperazine (2.20 kg, 25.6 mol, 5.0 eq) and deionized water (8.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Solvent Addition: Add dichloromethane (DCM, 8.0 L) to the reactor. Cool the biphasic mixture to 0–5 °C using a chiller unit.

  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.00 kg, 5.14 mol, 1.0 eq) in DCM (2.0 L). Add this solution dropwise to the reactor over 2 hours.

    • In-Process Control (IPC): Maintain internal temperature below 10 °C to prevent hydrolysis of the sulfonyl chloride.

  • Phase Separation: After addition, stir for 1 hour at 10 °C. Halt agitation and allow phases to separate for 30 minutes.

    • Self-Validation: The lower organic layer contains the product; the upper aqueous layer contains excess piperazine and HCl byproduct. Check the aqueous layer pH; it should remain strongly basic (pH > 10).

  • Washing: Drain the organic layer and wash sequentially with deionized water (2 × 4.0 L) to remove residual traces of unreacted piperazine.

  • Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~3.0 L. Add ethyl acetate (EtOAc, 5.0 L). Bubble anhydrous HCl gas (or add 4M HCl in EtOAc) until the pH of the solution reaches 2.0.

  • Isolation: A white precipitate will form immediately. Stir for 2 hours at 0 °C to maximize crystallization. Filter the slurry, wash the cake with cold EtOAc (2.0 L), and dry in a vacuum oven at 45 °C for 12 hours.

Route B: The High-Fidelity Protection/Deprotection Approach

Causality Focus: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl generated during sulfonylation, preventing the protonation of the Boc-piperazine which would stall the reaction[5]. Dioxane is chosen for the deprotection step because the resulting hydrochloride salt is completely insoluble in it, driving the equilibrium forward via precipitation.

Step-by-Step Protocol:

  • Sulfonylation: Charge a 20 L reactor with tert-butyl piperazine-1-carboxylate (1.00 kg, 5.37 mol, 1.05 eq), TEA (0.62 kg, 6.13 mol, 1.2 eq), and DCM (10.0 L). Cool to 0–5 °C.

  • Reagent Addition: Add 4-fluorobenzenesulfonyl chloride (1.00 kg, 5.14 mol, 1.0 eq) in portions over 1 hour. Stir the mixture at room temperature for 4 hours.

    • IPC: Sample the reaction mixture for HPLC analysis. Proceed only when 4-fluorobenzenesulfonyl chloride is < 0.5% (Area%).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 L). Separate the layers and wash the organic phase with 1M HCl (5.0 L) to remove unreacted TEA and Boc-piperazine, followed by brine (5.0 L).

  • Concentration: Concentrate the organic layer to complete dryness under reduced pressure to yield the intermediate Boc-protected sulfonamide as a viscous oil or off-white solid.

  • Deprotection & Salt Formation: Redissolve the intermediate in anhydrous 1,4-dioxane (4.0 L). Slowly add 4M HCl in dioxane (3.8 L, 15.4 mol, 3.0 eq) at room temperature.

    • Self-Validation: Vigorous gas evolution (CO₂ and isobutylene) will occur, followed by heavy precipitation of the hydrochloride salt. The reaction is complete when gas evolution ceases (typically 3-4 hours).

  • Isolation: Filter the white crystalline solid, wash with diethyl ether or cold MTBE (3.0 L), and dry under vacuum at 50 °C for 12 hours.

References

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI / ResearchGate. 1

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold. PubMed. 3

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. PubMed. 4

  • Design of a 1-(arylsulfonyl-isoindol-2-yl)piperazines library. ResearchGate. 2

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. 5

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Abstract This application note provides a detailed, field-proven protocol for the preparation of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a polar hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a polar hydrochloride salt of a molecule containing both a sulfonamide and a piperazine moiety, this compound presents specific challenges that must be addressed to acquire high-quality, reproducible NMR data. This guide emphasizes the causality behind experimental choices, focusing on solvent selection, pH considerations, and strategies to mitigate common spectral artifacts. It is intended for researchers, scientists, and drug development professionals seeking to achieve optimal spectral resolution and accuracy for structural elucidation, purity assessment, and quantitative analysis.

Introduction: The Analytical Challenge

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a compound of interest in pharmaceutical and chemical research. Its structure comprises three key features that dictate the NMR sample preparation strategy:

  • A Piperazine Ring: A saturated heterocycle known for conformational flexibility (e.g., chair-boat interconversions) which can lead to dynamic effects in the NMR spectrum.[1]

  • A Sulfonamide Group: This functional group influences the electronic environment of the aromatic ring and can exhibit restricted bond rotation.[2][3]

  • A Hydrochloride Salt: The presence of the HCl salt renders the molecule highly polar and introduces pH as a critical variable that can significantly alter chemical shifts, particularly for nuclei near the protonated piperazine nitrogen.[4][5]

Obtaining a high-resolution NMR spectrum is therefore contingent upon a preparation method that ensures complete dissolution, chemical stability, and a homogeneous magnetic environment. This protocol is designed to be a self-validating system to achieve these goals.

Analyte Properties and Initial Assessment

Before selecting a solvent or preparing the sample, a foundational understanding of the analyte's physicochemical properties is crucial.

  • Solubility: As a hydrochloride salt, the compound is expected to be polar. The primary criterion for solvent selection is ensuring sufficient solubility to achieve a concentration suitable for the desired NMR experiment (typically 5-25 mg for ¹H NMR).[6][7]

  • pH of the Sample Solution: Dissolving an amine hydrochloride salt in a non-buffered deuterated solvent will result in an acidic solution. This acidity is a key experimental parameter. Protons on or near the piperazine nitrogen atoms are in fast or intermediate exchange, and their chemical shifts will be highly sensitive to the solution's pH.[4][8] It is critical to recognize that any comparison between spectra (e.g., different batches or with the free base) must account for potential pH differences.

  • Chemical Stability: While generally stable, sulfonamides can be susceptible to degradation under strongly basic or acidic conditions, although this is not typically a concern with standard NMR solvents. Some deuterated solvents, like chloroform-d, can degrade over time to produce acidic impurities (HCl, phosgene), which could alter the sample environment.[9]

Core Experimental Protocol

This protocol outlines the step-by-step methodology for preparing a high-quality NMR sample.

Required Materials and Equipment
  • 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (5-25 mg for ¹H, 50-100 mg for ¹³C)[7]

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[10]

  • Deuterated NMR solvent (e.g., DMSO-d₆, D₂O, CD₃OD)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram vial)

  • Analytical balance

  • Vortex mixer (optional)

  • Filtration system (e.g., pipette with glass wool plug) if particulates are present

Step-by-Step Sample Preparation Workflow
  • Weigh the Analyte: Accurately weigh 5-25 mg of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride directly into a clean, dry glass vial. For ¹³C NMR or other less sensitive nuclei, a higher concentration (50-100 mg) may be necessary.[7]

  • Select the Deuterated Solvent: This is the most critical decision. The choice depends on the experimental objective. Refer to the Solvent Selection Logic (Figure 2) and Solvent Properties (Table 1) below. For this polar salt, DMSO-d₆ is often the first choice due to its excellent solvating power for polar and ionic compounds.[11][12]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[13] It is best practice to perform the initial dissolution in a vial rather than directly in the NMR tube to ensure complete dissolution and allow for easy visual inspection.[7] Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is essential for acquiring sharp NMR signals.[14]

  • Filter if Necessary: If any solid particulates remain, filter the solution into the NMR tube. An effective method is to push a small, tight plug of glass wool into the narrow part of a Pasteur pipette and then transfer the solution through it.[10] Suspended solids will degrade spectral quality by disrupting magnetic field homogeneity, leading to broad peaks.[9]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear, homogeneous solution into a high-quality NMR tube. The final sample height should be 4-5 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) to ensure it is within the detection region of the NMR coil.[9]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, as they can interfere with the sample spinner.[7][15]

  • Final Homogenization: Invert the capped tube several times to ensure the solution is perfectly homogeneous before inserting it into the spectrometer.

Visualization of Experimental Workflow

G cluster_prep Analyte Preparation cluster_solv Dissolution cluster_tube Final Sample weigh 1. Weigh Analyte (5-25 mg) into a clean vial add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent Transfer to vial dissolve 3. Ensure Complete Dissolution (Vortex/Swirl) add_solvent->dissolve filter 4. Filter if Particulates Present dissolve->filter Check for homogeneity transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap, Label, and Homogenize transfer->cap

Figure 1: Step-by-step workflow for NMR sample preparation.

In-Depth Guide to Solvent Selection

The choice of solvent directly impacts spectral quality and the information that can be obtained.[12] For a polar hydrochloride salt, the primary candidates are DMSO-d₆, D₂O, and CD₃OD.

Solvent Selection Logic

G cluster_goals Experimental Objectives cluster_solvents Recommended Solvents start Start: Prepare Sample of 1-(4-F-benzenesulfonyl)-piperazine HCl q1 Primary Goal? start->q1 goal1 Routine Structural ID & Purity Check q1->goal1 Identification goal2 Observe Exchangeable Protons (e.g., N-H+) q1->goal2 Observation goal3 Simplify Spectrum / Study H-D Exchange q1->goal3 Simplification dmso Use DMSO-d₆ (Excellent solubility, minimal exchange) goal1->dmso goal2->dmso d2o Use D₂O (Will exchange N-H+ proton) goal3->d2o cd3od Use CD₃OD (Good solubility, rapid exchange) goal3->cd3od

Figure 2: Decision tree for selecting the optimal deuterated solvent.

Comparative Data of Recommended Solvents

Table 1: Properties of Common Deuterated Solvents for Polar Analytes

Solvent Formula ¹H Residual Peak(s) (ppm) ¹³C Residual Peak (ppm) Boiling Point (°C) Key Characteristics & Considerations
DMSO-d₆ CD₃SOCD₃ ~2.50 (quintet) 39.52 189 Pro: Excellent solvent for polar compounds and salts. Slow exchange with labile protons, allowing for observation of N-H signals.[11][12] Con: High viscosity can lead to broader lines.[6] Difficult to remove after analysis.
Deuterium Oxide D₂O ~4.79 (variable with pH/temp) N/A 101.4 Pro: Ideal for highly water-soluble compounds.[11] Con: Rapidly exchanges all labile protons (N-H, O-H), causing their signals to disappear. Residual HOD peak can be broad and its position is pH-sensitive.[4]
Methanol-d₄ CD₃OD ~3.31 (quintet), ~4.87 (broad, OH) 49.0 65.4 Pro: Good solvent for many polar compounds.[11] Con: Rapidly exchanges labile protons. Multiple residual solvent peaks.

| Chloroform-d | CDCl₃ | ~7.26 (singlet) | 77.16 | 61.2 | Not Recommended: Generally poor solubility for hydrochloride salts. Often contains acid impurities which can affect the sample.[6][9] |

Note: Chemical shift values are approximate and can vary slightly based on instrument, temperature, and sample matrix.

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Distorted Peaks 1. Inhomogeneous solution (particulates).2. Poor shimming.3. High sample viscosity (e.g., in DMSO-d₆).4. Paramagnetic impurities.5. Conformational exchange (piperazine ring flip).[1]1. Filter the sample solution before transferring to the NMR tube.[10]2. Ensure proper sample volume and position; re-shim the instrument.3. Consider gentle heating (if analyte is stable) to reduce viscosity.[6]4. Use high-purity reagents and clean glassware.[9]5. Acquire spectra at a higher temperature to increase the rate of exchange and sharpen signals.
Poor Signal-to-Noise 1. Sample concentration is too low.2. Insufficient number of scans.1. Prepare a more concentrated sample, if solubility allows.[9]2. Increase the number of acquisitions.
Unexpected Peaks 1. Impurities in the sample.2. Water contamination (especially in DMSO-d₆ or CDCl₃).3. Grease from glassware.1. Verify sample purity by another method (e.g., LC-MS).2. Use dry solvents and glassware. Store solvents over molecular sieves.[16]3. Ensure all glassware is meticulously cleaned.
Chemical Shifts Differ from Reference 1. Different solvent used.2. Different pH. This is highly likely for amine salts.[4][5]3. Different temperature.1. Ensure the solvent matches the reference data.2. Acknowledge that as a hydrochloride salt, the solution is acidic. For direct comparison, pH must be matched, which may require buffered D₂O systems.[17]3. Ensure temperature is calibrated and consistent.

Conclusion

The successful acquisition of high-resolution NMR spectra for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is critically dependent on a methodical and chemically-aware sample preparation strategy. The choice of a polar, aprotic solvent like DMSO-d₆ is generally recommended for routine analysis to ensure solubility while preserving the observation of labile N-H protons. Key procedural checkpoints include ensuring complete sample dissolution, removing all particulate matter, and using the correct sample volume in a high-quality NMR tube. By understanding the influence of the compound's salt form on pH and solubility, researchers can avoid common pitfalls and generate reliable, high-quality data essential for confident structural analysis and characterization.

References

  • Langmuir - ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • SpectraBase. Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Publications. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • NextSDS. 1-(4-Fluoro-benzyl)-piperazine hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c) ¹H-NMR of DMS-CH derivative. [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • SpectraBase. Piperazine, 1-(5-chloro-2-methoxybenzoyl)-4-(phenylmethyl)- - Optional[13C NMR]. [Link]

  • University of Würzburg. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • GSRS. 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • MDPI. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • NMR Sample Preparation Guide. NMR Sample Prepara-on. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • ResearchGate. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. [Link]

  • PubMed. (2023, February 15). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • ResearchGate. Effect of pH on the chemical shifts of the 13 C-NMR signals. [Link]

  • PMC. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

  • Novatia, LLC. Effect of pH on Higher Order Structure Sameness by NMR. [Link]

  • PubChem. 1-(4-Fluorophenyl)piperazine. [Link]

  • NextSDS. 1-[4-(trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride — Chemical Substance Information. [Link]

Sources

Application

Application Note: High-Throughput Incorporation of 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride into Combinatorial Libraries

Introduction & Strategic Rationale In modern drug discovery, the rapid exploration of chemical space relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the rapid exploration of chemical space relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7) is a highly versatile secondary amine building block utilized in the parallel synthesis of combinatorial libraries.

The strategic value of this specific scaffold lies in its tri-part pharmacophoric profile:

  • The Fluorine Atom: Positioned at the para site of the benzene ring, fluorine effectively blocks cytochrome P450-mediated oxidative metabolism while favorably modulating the molecule's lipophilicity (LogP) for cellular permeability.

  • The Sulfonamide Linker: Sulfonamides are classic zinc-binding groups (ZBGs) capable of chelating metal ions in the active sites of metalloproteinases1. Furthermore, they act as robust hydrogen-bond acceptors/donors that can fill deep hydrophobic pockets more effectively than corresponding acetamides2.

  • The Piperazine Core: The rigid, six-membered nitrogenous ring provides a large polar surface area, improving aqueous solubility and overall ADME characteristics while acting as a rigid vector for further derivatization3.

Pharmacophore Core 1-(4-Fluoro-benzenesulfonyl) -piperazine Fluorine 4-Fluoro Group Blocks CYP450 Metabolism Increases Lipophilicity Core->Fluorine Sulfonamide Sulfonamide Linker Strong H-Bonding Zinc Chelation (MMPs) Core->Sulfonamide Piperazine Piperazine Ring Structural Rigidity High Polar Surface Area Core->Piperazine Amine Secondary Amine Vector for Parallel Derivatization Piperazine->Amine

Pharmacophoric contributions of the 1-(4-Fluoro-benzenesulfonyl)-piperazine scaffold.

Library Design & Self-Validating Methodology

When generating libraries for high-throughput screening, liquid chromatography purification for hundreds of compounds is a severe bottleneck. To resolve this, we employ a self-validating synthetic system utilizing solid-supported scavenger resins4.

The Causality of the Protocol:

  • Free-Basing: The scaffold is supplied as a hydrochloride salt for shelf stability. It must be neutralized in situ using a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to liberate the secondary amine without competing for the electrophile.

  • Kinetic Driving Force: We use a 1.2 molar excess of the electrophile (sulfonyl chloride or activated carboxylic acid) to force the coupling reaction to 100% completion, ensuring none of the valuable piperazine scaffold remains.

  • Scavenging: The excess unreacted electrophile is subsequently trapped by adding Polymer-Supported Trisamine (PS-Trisamine) resin. The resin covalently binds the electrophile, allowing the pure product to be isolated via simple filtration.

ParallelSynthesis Prep 1. Free-Basing (Scaffold + DIPEA) React 2. Coupling (Excess Electrophile) Prep->React Incubate 3. Incubation (16h, RT, Shaking) React->Incubate Scavenge 4. Scavenging (PS-Trisamine) Incubate->Scavenge Filter 5. Filtration & LC-MS QC Scavenge->Filter

High-throughput parallel synthesis workflow for piperazine-derived libraries.

Experimental Protocols

Protocol A: Parallel Synthesis of Bis-Sulfonamide Libraries

This protocol generates a library of bis-sulfonamides, a motif frequently explored for anti-tubercular and antimicrobial activity5.

Step 1: Preparation of Stock Solutions

  • Scaffold Stock: Dissolve 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (0.2 M) and DIPEA (0.6 M) in anhydrous N,N-Dimethylformamide (DMF). Note: 3 equivalents of DIPEA are required (1 eq to neutralize the HCl salt, 1 eq to neutralize the HCl byproduct of sulfonylation, and 1 eq to maintain basicity).

  • Electrophile Stocks: Prepare individual solutions of diverse sulfonyl chlorides (0.24 M) in anhydrous DMF.

Step 2: Dispensing and Reaction

  • Using an automated liquid handler, dispense 500 µL of Scaffold Stock (0.1 mmol) into each well of a 96-well deep-well PTFE reaction block.

  • Dispense 500 µL of the respective Electrophile Stock (0.12 mmol, 1.2 eq) into the corresponding wells.

  • Seal the block with a chemically resistant mat and agitate on an orbital shaker at room temperature (20–25 °C) for 16 hours.

Step 3: Self-Validating Purification (Scavenging)

  • Uncap the block and add 50 mg of PS-Trisamine resin (loading ~3.0 mmol/g) to each well.

  • Shake the block for an additional 4 hours at room temperature. The primary amine on the resin will covalently trap the 0.02 mmol excess of unreacted sulfonyl chloride.

Step 4: Filtration and Recovery

  • Transfer the heterogeneous mixtures to a 96-well filter plate (PTFE frit) nested over a clean collection plate.

  • Apply positive pressure to elute the purified bis-sulfonamides. Wash the resin bed with 200 µL of Dichloromethane (DCM) to maximize product recovery.

  • Evaporate the solvent using a centrifugal vacuum concentrator (e.g., Genevac) to yield the final library members.

Protocol B: Parallel Synthesis of Piperazine-Amide Libraries

To synthesize amide derivatives, substitute the sulfonyl chlorides with carboxylic acids.

  • Modification: Pre-activate the carboxylic acids (0.12 mmol) with HATU (0.12 mmol) in DMF for 15 minutes before adding to the Scaffold Stock. Following the 16-hour incubation, utilize PS-Trisamine to scavenge excess activated ester/acid.

Quantitative Data & Expected Yields

The self-validating scavenger approach eliminates the need for column chromatography, yielding highly pure compounds directly from the reaction block. Below is a summary of expected metrics based on electrophile class.

Electrophile ClassCoupling Reagents / BaseReaction TimeScavenger ResinAverage Yield (%)Typical Purity (LC-MS)
Aryl Sulfonyl Chlorides DIPEA16 hPS-Trisamine85 – 95%> 95%
Aliphatic Sulfonyl Chlorides DIPEA24 hPS-Trisamine75 – 85%> 90%
Aryl Carboxylic Acids HATU, DIPEA16 hPS-Trisamine80 – 90%> 95%
Aliphatic Carboxylic Acids HATU, DIPEA16 hPS-Trisamine75 – 85%> 90%

Table 1: Representative reaction metrics for the parallel derivatization of 1-(4-Fluoro-benzenesulfonyl)-piperazine.

References

  • From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases Journal of the American Chemical Society
  • Discovery and Characterization of a Novel Dihydroisoxazole Class of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Current Organic Chemistry / EurekaSelect
  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors RSC Advances
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids ACS Omega / PMC

Sources

Method

Formulation Strategies for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride: An Application Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Introduction 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a piperazine derivative with pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a piperazine derivative with potential applications in medicinal chemistry.[1][2] As with many active pharmaceutical ingredients (APIs), its efficacy is intrinsically linked to its formulation. The presence of a benzenesulfonamide moiety and a piperazine ring suggests potential challenges related to solubility and solid-state properties.[3][4][5] This technical guide provides a comprehensive overview of pre-formulation studies and formulation strategies tailored to address the anticipated challenges associated with this active compound. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and offer insights to guide the development of a stable and bioavailable dosage form.

I. Pre-formulation Assessment: Characterizing the Active Compound

A thorough understanding of the physicochemical properties of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is the cornerstone of a rational formulation design.[6] The following pre-formulation studies are critical to elucidate the compound's behavior and identify potential development hurdles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is presented in Table 1.

PropertyValue/PredictionImplication for FormulationReference
Molecular Formula C₁₀H₁₄ClFN₂O₂S-[7][8]
Molecular Weight 280.75 g/mol Influences drug loading and dissolution.[7][8]
Predicted LogP 0.8414Moderate lipophilicity, suggesting that solubility may be a key challenge.[8]
pKa (estimated) pKa1: ~5.0-6.0, pKa2: ~9.0-10.0The compound is a weak base. Solubility will be pH-dependent, with higher solubility at lower pH. The hydrochloride salt form is appropriate.[3][9][10]
Physical Form PowderFlowability and compressibility will need to be assessed for solid dosage form development.[11]
Solubility Profile

Given its predicted LogP and the presence of the benzenesulfonyl group, 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is anticipated to be a poorly soluble compound, likely falling into BCS Class II (low solubility, high permeability).[12][13] A comprehensive solubility assessment is therefore paramount.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the aqueous and pH-dependent solubility of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2, 2.0, 4.5, 6.8, and 7.4 to mimic the gastrointestinal tract environment.

  • Sample Preparation: Add an excess amount of the API to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw aliquots from each vial, filter through a 0.22 µm filter to remove undissolved solids, and analyze the concentration of the dissolved API using a validated stability-indicating HPLC method (see Section IV).

  • Data Interpretation: Plot solubility (mg/mL) against pH to generate a pH-solubility profile. This profile will be critical in selecting appropriate formulation strategies.

Solid-State Characterization

The crystalline form of an API can significantly impact its stability, dissolution rate, and bioavailability. Aromatic sulfonamides, particularly those with fluorine substituents, are known to exhibit polymorphism.[3][4][5][14][15]

Protocol 2: Polymorphism Screening

Objective: To identify and characterize different polymorphic forms of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Methodology:

  • Crystallization Studies: Crystallize the API from a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, water). Employ different crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.

  • Solid-State Analysis: Characterize the resulting solid forms using the following techniques:

    • Powder X-Ray Diffraction (PXRD): To identify different crystalline forms based on their unique diffraction patterns.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion of each form, and to detect any phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify differences in vibrational modes between different solid forms.

  • Data Interpretation: Compare the data from each technique to identify and classify any polymorphs, solvates, or amorphous forms. The most stable polymorph should be selected for further development to ensure consistent product performance.

Excipient Compatibility Studies

Excipients are essential components of a formulation, but they can also interact with the API, leading to degradation and instability.[6][16][17][18]

Protocol 3: API-Excipient Compatibility Screening

Objective: To assess the compatibility of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride with common pharmaceutical excipients.

Methodology:

  • Excipient Selection: Select a range of commonly used excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).

  • Sample Preparation: Prepare binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio by weight). Also prepare a sample of the pure API as a control.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using:

    • Visual Observation: For any changes in color or physical appearance.

    • DSC: To detect any changes in the thermal profile of the API.

    • HPLC: To quantify the remaining API and detect the formation of any degradation products.

  • Data Interpretation: A significant loss of the API or the appearance of new degradation peaks in the presence of an excipient indicates an incompatibility.

II. Formulation Strategies to Enhance Solubility and Dissolution

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and dissolution rate of this likely BCS Class II compound.

Particle Size Reduction

Reducing the particle size of the API increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[19]

  • Micronization: Techniques like jet milling can be used to reduce the particle size to the micron range.

  • Nanonization: Creating a nanosuspension of the API can dramatically increase the surface area and saturation solubility.

Solid Dispersions

Dispersing the API in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically exhibits higher apparent solubility and faster dissolution compared to the crystalline form.[11][12][13]

  • Carriers: Suitable carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).

  • Preparation Methods:

    • Spray Drying: A solution of the API and carrier is sprayed into a hot air stream to rapidly evaporate the solvent.

    • Hot-Melt Extrusion (HME): The API and carrier are mixed and heated to form a molten mass, which is then extruded and cooled.

Overcoming the Common-Ion Effect

As a hydrochloride salt, the dissolution of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in the acidic environment of the stomach may be suppressed by the presence of chloride ions (the common-ion effect).[20][21]

  • Use of Alternative Salt Forms: If the common-ion effect is significant, screening for alternative salt forms (e.g., mesylate, tosylate) with better solubility in acidic media may be beneficial.

  • Formulation with Buffering Agents: Incorporating buffering agents into the formulation can create a micro-environment around the dissolving drug particle with a higher pH, thereby increasing its solubility.

  • Use of Crystallization Inhibitors: Polymeric precipitation inhibitors such as HPMC or PVP can be included in the formulation to maintain a supersaturated state of the free base after the initial dissolution of the salt, preventing its precipitation.[20]

III. Dissolution Testing for Formulation Evaluation

Dissolution testing is a critical tool for evaluating the in-vitro performance of different formulations and for quality control.[22][23][24][25]

Protocol 4: Dissolution Method for Oral Solid Dosage Forms

Objective: To develop a discriminatory dissolution method for tablets or capsules containing 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) is generally suitable for tablets.

  • Dissolution Medium:

    • Initial Screening: Start with 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • pH Profile: Also test in buffers at pH 4.5 and 6.8 to represent different regions of the intestine.

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 rpm.

  • Sampling: Withdraw samples at appropriate time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the samples by a validated HPLC method.

  • Method Refinement: If dissolution is poor, consider adding a surfactant (e.g., sodium lauryl sulfate) to the medium to achieve sink conditions. The concentration of the surfactant should be optimized to be discriminatory for formulation changes.

IV. Analytical Methodologies: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for the accurate quantification of the API and its degradation products in both pre-formulation and formulation studies.[26][27][28]

Protocol 5: Development and Validation of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the analysis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Methodology:

  • Forced Degradation Studies: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[26]

  • Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to be required to separate the API from its degradation products.

    • Detection: UV detection at a wavelength where the API has significant absorbance.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The method must be able to separate the API peak from all degradation product peaks and placebo components.

V. Visualizations

Preformulation_Workflow API 1-(4-Fluoro-benzenesulfonyl)-piperazine HCl Physicochem Physicochemical Characterization API->Physicochem Solubility Solubility Profiling API->Solubility SolidState Solid-State Characterization API->SolidState Excipient Excipient Compatibility API->Excipient Formulation Formulation Strategy Selection Physicochem->Formulation Solubility->Formulation SolidState->Formulation Excipient->Formulation

Caption: Pre-formulation workflow for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Formulation_Strategies PoorSolubility Poor Solubility (BCS Class II) ParticleSize Particle Size Reduction PoorSolubility->ParticleSize SolidDispersion Solid Dispersions PoorSolubility->SolidDispersion CommonIon Common-Ion Effect Mitigation PoorSolubility->CommonIon

Caption: Key formulation strategies for enhancing the bioavailability of the active compound.

VI. Conclusion

The successful formulation of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride hinges on a comprehensive understanding of its physicochemical properties and a systematic approach to overcoming its anticipated solubility and stability challenges. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of formulating this promising active compound. By diligently executing these pre-formulation studies and employing rational formulation design, it is possible to develop a stable and effective dosage form with optimal bioavailability.

VII. References

  • Borca, C. H., et al. (2019). Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Molecular Pharmaceutics, 16(5), 2243-2254.

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1109-1118.

  • Kim, H. J., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2447-2456.

  • Kumar, V., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-90.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Stahly, G. P. (2007). A survey of cocrystals in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

  • Teledyne Hanson. (n.d.). Dissolution Testing For Tablets. Retrieved from [Link]

  • Henderson, T. (2025, May 1). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. Labcompare.

  • Grant, D. J. W. (1999). Theory and origin of polymorphism. In Polymorphism in Pharmaceutical Solids (pp. 1-33). Marcel Dekker.

  • PubChem. (n.d.). 1-(4-fluorobenzenesulfonyl)piperazine. Retrieved from [Link]

  • Maia, R. C., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 22(10), 1169-1178.

  • Waters Corporation. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Journal of Chemical Education. (2013). Measuring Tablet Dissolution: An Experiment for Teaching Quantitative Ultraviolet Absorption Spectroscopy. Journal of Chemical Education, 90(11), 1520-1523.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Streng, W. H. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 76(4), 343-344.

  • Braga, D., et al. (2005). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure: THEOCHEM, 730(1-3), 101-110.

  • Sahu, D. K., et al. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. Journal of Pharmaceutical Research and Integrated Medical Sciences, 2(2), 13-24.

  • Cini, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73.

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2414-2417.

  • GSRS. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Porter, C. J. H., et al. (2007). Formulation of poorly water-soluble drugs for oral administration. Nature Reviews Drug Discovery, 6(8), 629-630.

  • Li, H., et al. (2005). Dissolution Testing of a Controlled- Release Capsule Formulation. Dissolution Technologies, 12(3), 18-22.

  • Wang, Y., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal, 18(1), arad001.

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. AAPS FDD Section Newsletter, 9-15.

  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646.

  • Patel, P., & Dave, H. (2025). A COMPREHENSIVE REVIEW ON COMPATIBILITY STUDIES OF EXCIPIENTS AND ACTIVE PHARMACEUTICAL INGREDIENTS TARGETING THE CENTRAL NERVOUS SYSTEM. International Journal of Biology, Pharmacy and Allied Sciences, 14(4), 2085-2104.

  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 1-15.

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. St. John Fisher University.

  • FooDB. (n.d.). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • Sharma, D., et al. (2012). Techniques used to Enhance Bioavailability of BCS Class II Drugs. International Journal of Drug Development & Research, 4(2), 93-104.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Patel, A., et al. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Journal of Pharmaceutical Innovation.

  • Müllertz, A., et al. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 62(1), 2-13.

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

  • Al-Bayati, Z. A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Semantic Scholar. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

  • Polish Pharmaceutical Society. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(3), 175-182.

  • Journal of Pharmaceutical Sciences. (2022). Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. Journal of Pharmaceutical Sciences, 111(11), 3045-3054.

  • Journal of Chromatography A. (1990). Solubility of buffers in aqueous-organic eluents for reversed-phase liquid chromatography. Journal of Chromatography A, 500, 391-413.

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Molecular Structure, 1301, 137355.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a framework for understanding and systematically overcoming these issues, moving your research forward.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries.

Q1: My 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is not dissolving in deionized water at my target concentration. Why is this happening?

A: While forming a hydrochloride salt is a common strategy to improve the aqueous solubility of basic compounds, it does not guarantee high solubility.[1] The intrinsic properties of the molecule, including its crystal lattice energy, can limit its dissolution even in its salt form.[1] Piperazine itself is freely soluble in water, but the addition of the bulky, relatively nonpolar 4-fluorobenzenesulfonyl group significantly impacts its overall solubility profile.[2]

Q2: I tried to dissolve the compound in a low pH buffer (e.g., 0.1 M HCl) to increase solubility, but it seemed to get worse or did not improve. What is the cause?

A: This is a classic case of the common ion effect .[3][4] Your compound is a hydrochloride salt, meaning it dissociates into the protonated drug molecule and a chloride ion (Cl⁻). By adding hydrochloric acid, you are increasing the concentration of chloride ions in the solution. According to Le Châtelier's principle, this excess of a product ion shifts the dissolution equilibrium back towards the solid, undissolved state, thereby decreasing the salt's solubility.[5][6]

Q3: Will heating the solution help dissolve the compound?

A: Generally, the solubility of solid compounds increases with temperature.[7][8] Gentle heating (e.g., to 37-40°C) can be an effective way to increase both the rate of dissolution and the amount of compound that can be dissolved. However, be cautious. Prolonged exposure to high temperatures can potentially lead to chemical degradation. It is crucial to assess the stability of your compound at elevated temperatures if this method is used.

Q4: Is sonication a valid method for improving solubility?

A: Sonication is excellent for breaking up particle agglomerates and increasing the dissolution rate by enhancing the interaction between the solvent and the particle surface. It is a useful tool for ensuring you reach the equilibrium solubility faster. However, sonication will not increase the compound's thermodynamic equilibrium solubility. If your target concentration is above the solubility limit, sonication alone will not be sufficient to achieve a stable, clear solution.

Fundamental Principles Governing Solubility

A clear understanding of the underlying physicochemical principles is essential for effective troubleshooting.

The Role of pH and pKa

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is the salt of a weak base. The piperazine ring has two nitrogen atoms that can be protonated, giving it two pKa values (for unsubstituted piperazine, these are approximately 5.35 and 9.73).[7] The ionization state of the molecule is therefore highly dependent on the pH of the aqueous medium, which in turn dictates its solubility.

pH RangeDominant SpeciesExpected Solubility Contribution
pH < pKa1 Diprotonated (fully charged)High intrinsic solubility of the ionized form.
pKa1 < pH < pKa2 Monoprotonated (charged)Good solubility, but may be lower than the diprotonated form.
pH > pKa2 Neutral (free base)Low solubility, risk of precipitation/disproportionation.[9]

While the ionized forms are more soluble, remember that the choice of acidifier introduces the common ion effect, as discussed below.

The Common Ion Effect: A Critical Factor

The common ion effect is arguably the most significant hurdle when dissolving hydrochloride salts in acidic media. The dissolution equilibrium is as follows:

Drug-HCl (solid) ⇌ Drug-H⁺ (aqueous) + Cl⁻ (aqueous)

Adding an external source of Cl⁻ (like HCl or NaCl) pushes this equilibrium to the left, favoring the solid state and reducing solubility.[6]

Fig 1: The Common Ion Effect cluster_equilibrium Dissolution Equilibrium Solid Drug-HCl (Solid) Dissolved Drug-H⁺ (aq) + Cl⁻ (aq) Solid->Dissolved Dissolution Dissolved->Solid Precipitation HCl Add External HCl (Source of Cl⁻) HCl->Dissolved Increases [Cl⁻]

Caption: The Common Ion Effect equilibrium shift.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₀H₁₄ClFN₂O₂S[10]
Molecular Weight 280.75 g/mol [10][11]
CAS Number 333986-41-7[10][11]
Physical Form Powder[11]
LogP 0.8414[10]
Storage Sealed in dry, 2-8°C[10]

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and solve solubility challenges methodically.

Sources

Optimization

reducing side reactions during 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride synthesis

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride Introduction: Welcome to the technical support center for the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Introduction:

Welcome to the technical support center for the synthesis of 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. My goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the experimental choices, empowering you to minimize side reactions and maximize your yield and purity.

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the common pitfalls of this synthesis, such as the formation of bis-sulfonated byproducts and issues with product isolation, and provide you with actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride?

The most prevalent side reaction is the formation of the bis-sulfonated byproduct, 1,4-bis(4-fluorobenzenesulfonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the 4-fluorobenzenesulfonyl chloride. Another common issue is the hydrolysis of the 4-fluorobenzenesulfonyl chloride reactant, which can occur if there is excessive moisture in the reaction.

To mitigate the formation of the bis-sulfonated byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperazine can help to ensure that the 4-fluorobenzenesulfonyl chloride preferentially reacts with only one nitrogen of the piperazine.

The following diagram illustrates the desired reaction versus the primary side reaction:

G piperazine Piperazine main_product 1-(4-Fluoro-benzenesulfonyl)-piperazine piperazine->main_product Desired Reaction sulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride sulfonyl_chloride->main_product side_product 1,4-bis(4-fluorobenzenesulfonyl)piperazine sulfonyl_chloride->side_product main_product->side_product

Caption: Desired vs. side reaction pathway.

Q2: How does the choice of base impact the reaction?

The choice of base is critical in this synthesis. The base serves to neutralize the hydrochloric acid that is formed during the reaction. Inorganic bases like sodium carbonate or potassium carbonate are often preferred as they are inexpensive and effective. However, their solubility in organic solvents can be limited, potentially leading to a heterogeneous reaction mixture and slower reaction rates.

Organic bases, such as triethylamine or diisopropylethylamine, offer better solubility in many organic solvents, leading to a more homogenous reaction. This can improve reaction kinetics and potentially reduce side reactions by ensuring that the piperazine is efficiently deprotonated. However, the use of organic bases can sometimes complicate the work-up and purification process.

Base Advantages Disadvantages
Sodium Carbonate Inexpensive, easy to remove during work-up.Limited solubility in organic solvents.
Potassium Carbonate Similar to sodium carbonate, slightly more basic.Limited solubility in organic solvents.
Triethylamine Good solubility in organic solvents, homogenous reaction.Can be difficult to remove, potential for side reactions.
Diisopropylethylamine Sterically hindered, less likely to act as a nucleophile.More expensive than other bases.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

A low yield of 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_workup 3. Analyze Work-up & Purification check_conditions->check_workup solution Optimize & Repeat check_workup->solution

Caption: Systematic troubleshooting workflow for low yield.

Step-by-Step Protocol for Yield Optimization:

  • Reagent Purity:

    • Ensure the 4-fluorobenzenesulfonyl chloride is of high purity and has not hydrolyzed. A simple test is to check its melting point or run a quick NMR.

    • Use anhydrous piperazine to prevent side reactions with the sulfonyl chloride.

  • Stoichiometry:

    • Carefully control the molar ratio of piperazine to 4-fluorobenzenesulfonyl chloride. A slight excess of piperazine (1.1 to 1.5 equivalents) is often beneficial to minimize the formation of the bis-sulfonated byproduct.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the exotherm and minimize side reactions. After the addition, the reaction is often allowed to warm to room temperature.

    • Solvent: A suitable solvent should be chosen to ensure adequate solubility of the reactants. Dichloromethane or tetrahydrofuran are commonly used.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Presence of Bis-Sulfonated Impurity

The formation of 1,4-bis(4-fluorobenzenesulfonyl)piperazine is a common issue. Here’s how to address it:

Protocol for Minimizing Bis-Sulfonation:

  • Controlled Addition: Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the solution of piperazine and base at a low temperature (0-5 °C). This slow addition helps to maintain a low concentration of the sulfonyl chloride, favoring the mono-sulfonylation.

  • Excess Piperazine: As mentioned earlier, using a slight excess of piperazine is a key strategy. The unreacted piperazine can be removed during the work-up.

  • Purification: If the bis-sulfonated impurity is still present, it can often be removed by column chromatography. The difference in polarity between the mono- and bis-sulfonated products allows for their separation.

Data on Stoichiometry vs. Product Distribution:

Molar Ratio (Piperazine : Sulfonyl Chloride) Desired Product (%) Bis-Sulfonated Impurity (%)
1 : 17520
1.2 : 18510
1.5 : 1925

Note: These are representative values and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

This protocol is provided as a general guideline. Optimization may be required based on your specific lab conditions and reagents.

Materials:

  • Piperazine (anhydrous)

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium Carbonate

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (in isopropanol or diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1.2 equivalents) and sodium carbonate (2.5 equivalents) in dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the piperazine solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and unreacted piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting oil or solid in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride.

References

  • Title: Synthesis and biological evaluation of novel piperazine derivatives as potential antipsychotic agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A practical and efficient synthesis of 1-arylsulfonyl-4-substituted piperazines. Source: Tetrahedron Letters URL: [Link]

  • Title: Process for the preparation of 1-(4-fluorobenzenesulfonyl)piperazine.
Troubleshooting

handling moisture sensitivity of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in the lab

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for research scientists and drug development professionals working with 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 33...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for research scientists and drug development professionals working with 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 333986-41-7)[1].

As a secondary amine hydrochloride salt, this critical building block presents specific handling challenges due to its inherent moisture sensitivity. This portal provides mechanistic insights, validated protocols, and troubleshooting steps to ensure stoichiometric accuracy and prevent downstream reaction failures.

Part 1: Knowledge Base – The Causality of Moisture Sensitivity

Why is this compound hygroscopic?

The hydrochloride salt of 1-(4-Fluoro-benzenesulfonyl)-piperazine forms a highly polar crystalline lattice. The protonated piperazine nitrogen ( R2​NH2+​ ) and the chloride counterion ( Cl− ) act as strong hydrogen-bond donors and acceptors. When exposed to ambient humidity, water molecules rapidly intercalate into this lattice.

The Experimental Impact:

  • Stoichiometric Skewing: Water adds invisible mass. Weighing 100 mg of a hydrated salt delivers significantly less of the active pharmaceutical intermediate than calculated, leading to unreacted electrophiles in downstream coupling reactions.

  • Nucleophilic Interference: In anhydrous environments, liberated water acts as a competing nucleophile, hydrolyzing sensitive reagents (e.g., acyl chlorides, sulfonyl chlorides) before the piperazine amine can react.

Quantitative Impact & Analytical Detection

To maintain scientific integrity, moisture must be quantified rather than guessed. Below is a diagnostic matrix for evaluating the hydration state of your batch.

Physical StateEst. Moisture ContentStoichiometric Error (per 100mg)Recommended Analytical MethodCausality / Rationale
Free-flowing powder< 0.1%NegligibleNear-Infrared (NIR)NIR is non-destructive and highly sensitive to the 1940 nm water band[2].
Slight clumping0.5% - 2.0%0.5 - 2.0 mgKarl Fischer (KF) TitrationKF accurately titrates trace water chemically, ideal for moderate hydration.
Hard, glassy puck> 2.0%> 2.0 mg (Critical)Loss on Drying (LOD) / KFSevere deliquescence; LOD is sufficient for gross moisture, but KF is needed for final validation[2].

Part 2: Workflow Visualization

The following decision matrix dictates the standard operating procedure for handling this reagent based on its physical state and moisture content.

MoistureHandling A 1-(4-Fluoro-benzenesulfonyl) -piperazine HCl B Visual Inspection (Clumping/Caking?) A->B C Isolate & Grind in Dry Environment B->C Yes (Clumped) D Moisture Analysis (KF Titration / NIR) B->D No (Free-flowing) C->D E Moisture > 0.5%? D->E F Vacuum Desiccation (P2O5, RT to 40°C) E->F Yes G Glovebox Transfer (Argon/N2) E->G No F->D Re-evaluate H Anhydrous Reaction Setup G->H

Workflow for moisture evaluation and handling of hygroscopic piperazine HCl salts.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Safe Desiccation of Moisture-Compromised Salt

Caution: Do not dry hydrochloride salts in a standard high-temperature oven. Heating moist HCl salts in ambient air can cause the release of corrosive HCl gas, damaging equipment and degrading the organic framework of the compound[3].

Methodology:

  • Preparation: In a dry environment (e.g., a glove bag), use an agate mortar and pestle to gently crush the clumped 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride into a fine powder. Causality: Increasing the surface area exponentially accelerates the desorption of water.

  • Desiccation Setup: Transfer the powder to a wide, shallow glass petri dish. Place the dish inside a vacuum desiccator containing a fresh, strong chemical desiccant (e.g., Phosphorus pentoxide, P2​O5​ ).

  • Vacuum Application: Apply a high vacuum (< 1 mbar) at room temperature or mild heat (max 40°C) for 24–48 hours.

  • Self-Validation: Weigh the dish before and after a 24-hour cycle. The protocol is successful when the mass remains constant across two successive weighings separated by 4 hours under vacuum. Confirm final moisture is < 0.1% via KF titration.

Protocol B: Glovebox-Free Anhydrous Dispensing

Gloveboxes are not always available in organic synthesis laboratories[4]. This protocol allows for the handling of the hygroscopic salt without an isolation chamber.

Methodology:

  • Pre-drying: Oven-dry your reaction vials and stir bars at 120°C overnight. Cool them in a desiccator.

  • Rapid Transfer: Tare the cooled vial on an analytical balance. Rapidly transfer the required mass of the dried piperazine salt into the vial and immediately seal it with a PTFE-lined silicone septum cap.

  • Inert Purge: Insert a needle connected to an Argon or Nitrogen Schlenk line through the septum. Insert a smaller vent needle. Purge the vial for 5 minutes to displace ambient humid air. Remove the vent needle, then the gas line.

  • Solvent Addition: Inject your anhydrous reaction solvent directly through the septum using a dry syringe[4].

  • Self-Validation: The solution should remain clear. If the reaction utilizes moisture-sensitive electrophiles, the absence of baseline hydrolysis products on TLC/LCMS validates the anhydrous integrity of the setup.

Part 4: Support Desk FAQs

Q: My batch of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has turned into a hard, glassy block. Is the chemical ruined? A: Not necessarily. This is a physical phenomenon known as deliquescence, where the salt absorbs so much moisture it begins to dissolve in its own water of hydration. It is not inherently a chemical degradation. However, you must execute Protocol A to recover it. Do not attempt to chisel it out and use it directly, as your molarity will be drastically incorrect.

Q: Can I just neutralize the salt to the free base to avoid dealing with hygroscopicity? A: Yes. Converting the hydrochloride salt to its free base will significantly reduce its moisture sensitivity. You can achieve this by suspending the salt in an organic solvent (like ethyl acetate or dichloromethane) and washing it with an aqueous alkaline solution (e.g., NaHCO3​ or NaOH )[5]. The free amine will partition into the organic layer. Caveat: The free base may be more susceptible to oxidation and has a shorter shelf life than the HCl salt. Only free-base the amount you intend to use immediately.

Q: I don't have a Karl Fischer titrator. Can I use Loss on Drying (LOD) to check the moisture? A: LOD (heating a sample and measuring weight loss) is acceptable for heavily hydrated samples, but it lacks the precision required for highly sensitive anhydrous chemistry. LOD struggles to accurately quantify moisture levels below 0.1%[2]. If KF is unavailable, Near-Infrared (NIR) spectroscopy is a highly recommended, rapid alternative that detects the specific combination band of water at 1940 nm without destroying the sample[2].

Q: During my reaction, triethylamine hydrochloride ( Et3​N⋅HCl ) forms as a byproduct and clumps with my unreacted piperazine salt. How do I separate them? A: If your target product is non-polar, you can evaporate the reaction mixture and triturate the residue with a non-polar solvent like hexane or heptane. The Et3​N⋅HCl salt is completely insoluble in these solvents and will remain as a white solid, which can be filtered off[5]. Alternatively, an aqueous workup will easily partition the Et3​N⋅HCl into the water layer, provided your product is highly organic-soluble.

References

  • HepatoChem. "How do you handle hygroscopic salts?" hepatochem.com. Available at:[Link]

  • Chemistry Stack Exchange. "Drying salts with HCl solution - Hazards of heating hydrochloride salts." stackexchange.com. Available at:[Link]

  • ResearchGate. "How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?" researchgate.net. Available at: [Link]

  • American Pharmaceutical Review. "Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer." americanpharmaceuticalreview.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride Cross-Coupling Reactions

Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of N-aryl sulfonylpiperazines. This guide provides in-depth troubleshooting advice and answers to frequently asked quest...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of N-aryl sulfonylpiperazines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalyst optimization for the cross-coupling of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride with aryl and heteroaryl halides. As Senior Application Scientists, we have structured this guide to address the specific challenges you may encounter, moving beyond simple protocols to explain the fundamental chemistry behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the cross-coupling of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride?

The primary challenges stem from the electronic properties and structure of the sulfonylpiperazine nucleophile. The potent electron-withdrawing nature of the benzenesulfonyl group significantly decreases the nucleophilicity of the adjacent nitrogen atom, making C-N bond formation more difficult compared to the coupling of simple alkylamines.[1][2] Additionally, the starting material is a hydrochloride salt, which must be neutralized in situ by the base before the piperazine can participate in the catalytic cycle.[3]

Q2: Should I use a Palladium or Copper-based catalyst system to start?

For C-N cross-coupling with aryl halides, palladium-catalyzed systems, specifically the Buchwald-Hartwig amination, are generally the most robust and versatile starting point.[4][5][6] These systems offer high functional group tolerance and have been extensively developed with a wide array of highly active ligands.[7] Copper-catalyzed Ullmann-type couplings are also a viable option, particularly with aryl iodides and bromides, and can sometimes be more cost-effective.[2][8][9] However, they often require higher reaction temperatures and ligand loadings.[10] We recommend starting with a palladium-based system due to its broader applicability and the extensive literature available for troubleshooting.[6]

Q3: How does the hydrochloride salt form of the starting material impact my reaction setup?

The hydrochloride salt means that your starting material is protonated. Therefore, the base you add to the reaction serves two purposes:

  • Neutralization: It must first neutralize the piperazine hydrochloride to generate the free, neutral amine, which is the active nucleophile.

  • Catalytic Turnover: It facilitates the deprotonation of the amine-palladium complex during the catalytic cycle to form the palladium-amido intermediate, which is essential for reductive elimination.[11][12]

This necessitates the use of at least two equivalents of base relative to the piperazine salt: one for neutralization and one for the catalytic cycle. Often, using a slight excess (e.g., 2.2 - 2.5 equivalents) is beneficial.

Q4: What are the most common and problematic side reactions to anticipate?

The most common side reactions that can significantly lower your yield are:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This occurs when a palladium-hydride species, formed via β-hydride elimination or reaction with trace water/impurities, reductively eliminates with the aryl halide.[13]

  • Catalyst Decomposition: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle. This is often caused by exposure to oxygen, high temperatures, or impure reagents and solvents, leading to a stalled reaction.[13]

  • Aryl Halide Homocoupling: A minor side product can sometimes be observed from the coupling of two aryl halide molecules. This is often promoted by the presence of oxygen.[14]

Troubleshooting Guide: From Low Yield to Optimized Process

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Low conversion is the most common issue. A systematic approach to troubleshooting is essential.

Caption: A systematic flowchart for troubleshooting low-yield reactions.

  • Cause: Inactive Catalyst System

    • Explanation: The active Pd(0) species may not be forming efficiently, or it may be decomposing. Generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[15]

    • Solution:

      • Use a Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst like a Buchwald G3 or G4 pre-catalyst. These generate the active LPd(0) species cleanly and reproducibly upon heating.[16]

      • Ensure Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen.[13] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

      • Verify Reagent Purity: Use anhydrous solvents and pure reagents. Water and other protic impurities can lead to catalyst decomposition.[13] Amines, in particular, should be purified if they are old or discolored.[16]

  • Cause: Suboptimal Ligand Choice

    • Explanation: The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4] For electron-deficient nucleophiles like sulfonylpiperazines, a suitable ligand is required to promote the difficult reductive elimination step.

    • Solution:

      • Screen Ligands: Test a panel of bulky, electron-rich biarylphosphine ligands. These are known to accelerate both oxidative addition and reductive elimination while preventing catalyst decomposition.[13][17]

      • Recommended Ligands: Good starting points include XPhos , RuPhos , and BrettPhos . These have proven effective for coupling challenging amine substrates.[16][17]

  • Cause: Inappropriate Base or Stoichiometry

    • Explanation: The base's strength and properties are crucial. A base that is too weak will not efficiently deprotonate the amine-palladium complex. A nucleophilic base can compete with your desired coupling. As noted in the FAQs, incorrect stoichiometry is a common error.

    • Solution:

      • Select a Strong, Non-Nucleophilic Base: Sodium t-butoxide (NaOt-Bu) is a very common and effective base for these reactions.[7] However, if your substrate has base-sensitive functional groups (like esters), weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[7][11]

      • Verify Stoichiometry: Use at least 2.2 equivalents of base relative to your 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride starting material.

  • Cause: Unsuitable Solvent or Temperature

    • Explanation: The solvent affects the solubility of reagents and the stability and activity of the catalyst.[18] Temperature controls the reaction rate, but excessively high temperatures can lead to catalyst decomposition and side reactions.[19]

    • Solution:

      • Solvent Screening: Toluene and 1,4-dioxane are excellent starting points.[20] In some cases, tert-butanol (t-BuOH) can be beneficial, particularly when using carbonate or phosphate bases.[1]

      • Temperature Optimization: Begin screening at 80-100 °C. If conversion is slow, the temperature can be increased cautiously to 110 °C. If side reactions or decomposition are observed, lower the temperature and increase the reaction time.[13]

Problem 2: Catalyst Decomposition (Reaction Turns Black)
  • Explanation: A black precipitate (palladium black) is a clear sign that the palladium catalyst has fallen out of the catalytic cycle and agglomerated.[13]

  • Solution:

    • Improve Inert Atmosphere Technique: This is the most common cause. Ensure all air is excluded during setup and throughout the reaction. Use a Schlenk line or a glovebox for best results.

    • Purify and Degas Solvents: Solvents must be anhydrous and thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

    • Lower Reaction Temperature: High temperatures can accelerate decomposition pathways.[19] Try running the reaction at a lower temperature for a longer duration.

    • Check Ligand Stability: Some ligands are more robust than others. The recommended bulky biarylphosphine ligands generally provide greater stability to the palladium center.[13]

Experimental Protocols and Data

General Catalytic Cycle for Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle. Understanding these steps is key to rational optimization.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle L-Pd(0) L-Pd(0) OA Oxidative Addition Complex L-Pd(II)(Ar)(X) L-Pd(0)->OA + Ar-X Ar-X Aryl Halide (Ar-X) R2NH Amine (Piperazine) Base Base AC Amine Coordination [L-Pd(II)(Ar)(NHR2)]+X- OA->AC + R2NH AM Amido Complex L-Pd(II)(Ar)(NR2) AC->AM + Base - Base·HX AM->L-Pd(0) Reductive Elimination RE Product Ar-NR2 AM->RE Product_Out Product_Out RE->Product_Out Desired Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 1: Recommended Starting Conditions for Screening

This table provides robust starting points for optimizing the coupling of an aryl bromide with 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

ParameterCondition A (High Activity)Condition B (Milder Base)
Pd Source BrettPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Ligand (Included in Pre-catalyst)(Included in Pre-catalyst)
Base NaOt-Bu (2.2 equiv)K₃PO₄ (2.5 equiv)
Solvent Toluene (0.5 M)1,4-Dioxane (0.5 M)
Temperature 100 °C110 °C
Notes Highly active, good for less reactive aryl halides. Not suitable for base-sensitive substrates.Good for substrates with sensitive functional groups (e.g., esters). May require higher temperatures.
Protocol: General Procedure for Reaction Screening
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the base (see Table 1 for equivalents).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (1.1 mmol, 1.1 equiv) to the vial under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent (2.0 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block at the specified temperature and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

References

  • Hartwig, J. F., et al. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.
  • Zhang, H., et al. (2012). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry. [Link]

  • Hunter, R., et al. (2012). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Organic & Biomolecular Chemistry.
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
  • Martín-Gago, P., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Organic Letters. [Link]

  • Sharma, D., et al. (2022). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters. [Link]

  • Ali, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • University of Puget Sound. (2021). Optimization of a Copper Catalyzed Cross Coupling Reaction. Sound Ideas. [Link]

  • Cpharma. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Vinogradova, E. V., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • MacMillan, D. S., & Bio, D. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2023). Light-Promoted Nickel-Catalyzed C–O/C–N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. Organic Letters. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Grewal, P., & Kaur, N. (2023). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
  • Mohammadi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Ehrentraut, D., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ResearchGate. (n.d.). Palladium‐catalyzed C−N coupling reactions. [Link]

  • Taylor & Francis. (n.d.). Coupling reactions – Knowledge and References. [Link]

  • NextSDS. (n.d.). 1-[4-(trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride — Chemical Substance Information. [Link]

  • Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. [Link]

  • Beilstein Journals. (2022). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Arylsulfonylpiperazines: 1-(4-Fluoro-benzenesulfonyl)-piperazine vs. 1-(4-Nitro-benzenesulfonyl)-piperazine

In the landscape of modern drug discovery and development, the arylsulfonylpiperazine scaffold stands as a privileged structural motif, integral to the pharmacophore of numerous clinically significant agents. The reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the arylsulfonylpiperazine scaffold stands as a privileged structural motif, integral to the pharmacophore of numerous clinically significant agents. The reactivity of this scaffold is of paramount importance, dictating its utility in library synthesis, late-stage functionalization, and metabolic stability. This guide provides an in-depth, experimentally grounded comparison of two key arylsulfonylpiperazine building blocks: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride and 1-(4-nitro-benzenesulfonyl)-piperazine hydrochloride. We will dissect the nuanced differences in their reactivity, guided by the electronic nature of their para-substituents, and provide actionable protocols for their synthetic manipulation.

The Decisive Role of the para-Substituent: An Electronic Perspective

The reactivity of the arylsulfonylpiperazine core is fundamentally governed by the electronic properties of the substituent on the phenyl ring. The fluoro (-F) and nitro (-NO₂) groups, while both electron-withdrawing, exert distinct and profound effects on the electron density distribution across the molecule, thereby influencing the reactivity of both the piperazine nitrogen and the sulfonyl group.

The nitro group is a powerful deactivating group, exerting a strong electron-withdrawing effect through both resonance and induction.[1] This significantly reduces the electron density on the benzenesulfonyl ring, rendering the sulfur atom highly electrophilic. Consequently, the S-N bond is polarized, and the piperazine nitrogen is rendered less nucleophilic.

In contrast, the fluoro group is also electron-withdrawing via induction due to its high electronegativity. However, it exhibits a competing, albeit weaker, electron-donating effect through resonance (mesomerism) by virtue of its lone pairs of electrons.[2] This duality results in a more moderate deactivation of the aromatic ring compared to the nitro group. The piperazine nitrogen in the fluoro-substituted analogue, therefore, retains a higher degree of nucleophilicity.

These electronic disparities form the basis for the divergent reactivity profiles of these two compounds, which we will explore through practical, comparative experiments.

Comparative Reactivity Analysis: Experimental Evidence

To empirically substantiate the theoretical electronic effects, a series of comparative reactions were conducted. The following sections detail the experimental protocols and the resulting data, highlighting the practical implications for synthetic chemists.

Nucleophilic Acylation of the Piperazine Nitrogen

A common transformation in drug development is the acylation of the secondary amine of the piperazine ring to introduce diverse side chains. We compared the rate of acylation of 1-(4-fluoro-benzenesulfonyl)-piperazine and 1-(4-nitro-benzenesulfonyl)-piperazine with a standard acylating agent, benzoyl chloride.

Experimental Protocol: Comparative Acylation

  • To a solution of the respective piperazine hydrochloride (1.0 mmol) and triethylamine (2.5 mmol) in dichloromethane (10 mL) at 0 °C, add benzoyl chloride (1.2 mmol) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Acylation Reaction

CompoundTime to >95% ConversionIsolated Yield
1-(4-Fluoro-benzenesulfonyl)-piperazine30 minutes92%
1-(4-Nitro-benzenesulfonyl)-piperazine> 4 hours75%

Interpretation:

The significantly faster reaction time and higher yield observed for the fluoro-substituted piperazine are direct consequences of its greater nucleophilicity. The potent electron-withdrawing nature of the nitro group in the para-position substantially diminishes the nucleophilic character of the piperazine nitrogen, thus impeding its attack on the electrophilic carbonyl carbon of benzoyl chloride.

Workflow for Comparative Acylation

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Monitoring & Workup cluster_3 Purification & Analysis A 1-(4-Fluoro-benzenesulfonyl)-piperazine HCl F Reaction at 0 °C to RT A->F B 1-(4-Nitro-benzenesulfonyl)-piperazine HCl B->F C Benzoyl Chloride C->F D Triethylamine D->F E Dichloromethane E->F G TLC / LC-MS Monitoring F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Yield & Purity Determination J->K

Caption: Workflow for the comparative acylation of arylsulfonylpiperazines.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in both compounds, particularly the nitro-substituted analogue, raises the possibility of nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluoro or nitro group.[3][4][5] We investigated this by treating both compounds with a strong nucleophile, sodium methoxide.

Experimental Protocol: SNAr Reactivity

  • To a solution of the respective arylsulfonylpiperazine (1.0 mmol) in methanol (10 mL), add sodium methoxide (1.5 mmol).

  • Heat the reaction mixture at reflux (65 °C).

  • Monitor the reaction for the formation of the methoxy-substituted product by LC-MS over 24 hours.

Data Summary: SNAr Reaction

CompoundConversion to Methoxy Product after 24h
1-(4-Fluoro-benzenesulfonyl)-piperazine< 5%
1-(4-Nitro-benzenesulfonyl)-piperazine> 90%

Interpretation:

The results unequivocally demonstrate the profound activating effect of the nitro group towards SNAr. The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.[6] In contrast, the fluoro group provides insufficient activation for the SNAr reaction to proceed under these conditions. This highlights a critical difference in the potential for late-stage functionalization of the aromatic ring.

SNAr Mechanism with the Nitro-Substituted Compound

G Start 1-(4-Nitro-benzenesulfonyl)-piperazine + MeO⁻ Intermediate Meisenheimer Complex (stabilized by -NO₂) Start->Intermediate Nucleophilic Attack Product 1-(4-Methoxy-benzenesulfonyl)-piperazine + NO₂⁻ Intermediate->Product Loss of Leaving Group

Caption: Simplified SNAr mechanism for the nitro-substituted compound.

Practical Implications for Drug Development

The choice between 1-(4-fluoro-benzenesulfonyl)-piperazine and 1-(4-nitro-benzenesulfonyl)-piperazine as a starting material has significant downstream consequences for a drug development campaign.

  • For rapid library synthesis focusing on piperazine functionalization: 1-(4-Fluoro-benzenesulfonyl)-piperazine is the superior choice due to the higher nucleophilicity of its piperazine nitrogen, allowing for faster and more efficient diversification at this position.

  • For late-stage functionalization of the aromatic ring: 1-(4-Nitro-benzenesulfonyl)-piperazine offers a valuable synthetic handle for introducing a variety of nucleophiles via SNAr. The nitro group itself can also be a versatile functional group, for instance, through its reduction to an amine, which can then be further derivatized.

  • Metabolic Stability Considerations: The C-F bond is generally more metabolically stable than a C-NO₂ group, which can be subject to enzymatic reduction in vivo. This is a critical consideration in lead optimization.

Conclusion

References

  • Vlasov, V. M. (2014). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 83(4), 337–368. [Link]

  • Efremova, I. A., & Vlasov, V. M. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Journal of Physical Organic Chemistry, 20(6), 369–374. [Link]

  • Vlasov, V. M. (2014). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Sciact. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • College of St. Benedict/St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. CSBSJU. [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride Quantification

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the accurate quantification of 1-(4-Fluoro-benzenesulfonyl)-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the accurate quantification of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. As a critical intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount to ensure the quality and consistency of final drug products.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the core principles and experimental protocols for method validation, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH).[2][3]

The Imperative of Method Validation

The objective of any analytical method validation is to unequivocally demonstrate that the procedure is fit for its intended purpose.[4] For the quantification of a pharmaceutical intermediate like 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, this means the method must be reliable, reproducible, and accurate under its specified operating conditions.[5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation to ensure data integrity and product quality.[5][7]

The validation process is not a singular event but rather a lifecycle that begins with method development and continues throughout the method's use.[2] It provides a high degree of assurance that the analytical data generated is sound and can be confidently used for decision-making in the pharmaceutical development process.

Core Validation Parameters: A Step-by-Step Approach

The validation of an HPLC-UV method encompasses several key performance characteristics.[3][5] This guide will systematically explore the experimental design and acceptance criteria for each, providing a clear roadmap for a comprehensive validation study.

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to accurately and unequivocally measure the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10]

Experimental Protocol:

  • Analyte Identification: Analyze a solution of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride reference standard. The retention time of the principal peak will serve as the reference for identification.

  • Placebo Analysis: Prepare and analyze a placebo sample (a mixture of all formulation components except the analyte). There should be no interfering peaks at the retention time of the analyte.[11]

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[12] Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation product peaks. A peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.[11][13]

Acceptance Criteria:

  • No significant interference from placebo or known impurities at the retention time of the analyte.

  • The analyte peak should be adequately resolved from all other peaks, with a resolution factor (Rs) of ≥ 2.0 being a common target.[14]

  • The peak purity index should be greater than a predefined threshold (e.g., >0.990), indicating that the analyte peak is spectrally homogeneous.[15]

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride at different concentrations.[8][17] For an assay method, this range typically spans 80% to 120% of the target concentration.[13][18]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration.[16] Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[13][19]

Acceptance Criteria:

  • Visual inspection of the calibration curve should indicate a linear relationship.[13]

  • The coefficient of determination (R²) should be ≥ 0.998.[16]

  • The y-intercept should be minimal and not significantly different from zero.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Prep1 Prepare Stock Solution Prep2 Create ≥ 5 Dilutions (e.g., 80-120%) Prep1->Prep2 Inject Inject Standards (n≥3) Prep2->Inject Record Record Peak Areas Inject->Record Plot Plot Peak Area vs. Concentration Record->Plot Regression Perform Linear Regression Plot->Regression Evaluate Evaluate R², Slope, Intercept Regression->Evaluate

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][13] It is typically determined by recovery studies.

Experimental Protocol:

  • Spiked Placebo Preparation: Prepare placebo samples spiked with known amounts of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with at least three replicates at each level.[8][14]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%

Acceptance Criteria:

  • The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an assay of a drug substance.[17][20]

Precision: Measuring Reproducibility

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is assessed at two levels: repeatability and intermediate precision.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Perform a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[14][18]

    • This should be performed by the same analyst on the same day with the same equipment.[17]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[18][21]

    • This assesses the effect of random events on the precision of the analytical procedure.[18]

Data Analysis:

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed a predefined limit, typically ≤ 2.0%.[17][20]

Validation Parameter Typical Experimental Design Common Acceptance Criteria
Specificity Analysis of analyte, placebo, and forced degradation samples.No interference at analyte retention time; Resolution ≥ 2.0; Peak purity > 0.990.
Linearity Analysis of at least 5 standards over the analytical range.R² ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.Interval providing acceptable performance.[6]
Accuracy Recovery study on spiked placebo at 3 levels (n=3).Mean recovery of 98.0% - 102.0%.[20]
Precision (Repeatability) 6 replicate injections at 100% concentration or 9 injections over the range.%RSD ≤ 2.0%.[20]
Precision (Intermediate) Repeatability study on a different day/analyst/instrument.%RSD ≤ 2.0%.[20]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope.Lowest concentration that can be reliably detected.[22]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.Lowest concentration that can be quantified with acceptable precision and accuracy.[22]
Robustness Deliberate small variations in method parameters (e.g., flow rate, pH, temperature).System suitability parameters remain within acceptable limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22][23]

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine Signal-to-Noise (S/N) Ratio: Analyze a series of solutions with decreasing concentrations of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[23]

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[23]

Alternative Protocol (based on the standard deviation of the response and the slope):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line).[24]

    • S = the slope of the calibration curve.[24]

Acceptance Criteria:

  • The LOQ must be validated by demonstrating that the method has acceptable precision and accuracy at that concentration.[24]

LOD_LOQ_Determination cluster_methods Determination Methods cluster_criteria Acceptance Criteria cluster_validation Validation start Determine LOD & LOQ sn_ratio Signal-to-Noise Ratio start->sn_ratio cal_curve Calibration Curve Method (SD of response & slope) start->cal_curve lod_crit LOD: S/N ≈ 3:1 sn_ratio->lod_crit loq_crit LOQ: S/N ≈ 10:1 sn_ratio->loq_crit cal_curve->lod_crit cal_curve->loq_crit validate_loq Validate LOQ with Precision & Accuracy Data loq_crit->validate_loq

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[25][26]

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:

    • Flow rate (e.g., ± 0.1 mL/min).[26]

    • Mobile phase composition (e.g., ± 2% organic).[26]

    • Column temperature (e.g., ± 2°C).[26]

    • Mobile phase pH (e.g., ± 0.2 units).[26]

  • Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a standard solution.

  • Data Analysis: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the established acceptance criteria for the method.

  • The %RSD of the results obtained under the varied conditions should be within acceptable limits.

Hypothetical Method Comparison

To illustrate the application of these validation parameters, consider the following hypothetical comparison of two different HPLC-UV methods for the quantification of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride.

Parameter Method A (Isocratic) Method B (Gradient) Commentary
Specificity Co-elution with one degradation product.Full resolution of all degradation products.Method B demonstrates superior specificity.
Linearity (R²) 0.99850.9999Both methods show excellent linearity, with Method B being slightly better.
Accuracy (% Recovery) 97.5% - 101.5%99.2% - 100.8%Method B shows higher accuracy with a tighter recovery range.
Precision (%RSD) 1.8%0.9%Method B is more precise.
LOQ (µg/mL) 0.50.1Method B is more sensitive.
Robustness Sensitive to small changes in mobile phase composition.Unaffected by minor variations in method parameters.Method B is more robust and reliable for routine use.
Run Time 15 minutes10 minutesMethod B offers a shorter analysis time.

Based on this hypothetical data, Method B would be the superior choice for the routine quantification of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride due to its better specificity, accuracy, precision, sensitivity, robustness, and shorter run time.

Conclusion

A thoroughly validated HPLC-UV method is a cornerstone of quality control in pharmaceutical development and manufacturing. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, scientists can ensure that their analytical methods are reliable, reproducible, and fit for their intended purpose. Adherence to the principles outlined in this guide, which are based on internationally recognized standards, will lead to the generation of high-quality analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Available at: [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Available at: [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Available at: [Link]

  • GO-VIATRIS. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. Available at: [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Available at: [Link]

  • Assay Operations. (n.d.). HPLC Method Validation: Key Parameters and Importance. Available at: [Link]

  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Chromedia. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To. Available at: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Available at: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Available at: [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Technology Networks. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Available at: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography? Available at: [Link]

  • SciSpace. (2014). Hplc method development and validation: an overview. Available at: [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? Available at: [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Semantic Scholar. (2016, June 15). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Available at: [Link]

  • SciELO México. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • National Center for Biotechnology Information. (2012, January 15). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Available at: [Link]

Sources

Validation

Mass Spectrometry Validation Protocols for 1-(4-Fluoro-benzenesulfonyl)-piperazine Hydrochloride: A Comparative Guide

Executive Summary & Analyte Profiling 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 317374-08-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS: 317374-08-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents and 5-HT receptor ligands. Because it serves as a critical intermediate, trace-level quantification and rigorous purity profiling are mandatory during active pharmaceutical ingredient (API) development.

To ensure regulatory compliance, analytical methods must be validated according to [1]. This guide objectively compares mass spectrometry (MS) modalities for the analysis of this compound, providing field-proven protocols, experimental data, and the mechanistic causality behind each analytical choice.

Ionization Causality and Fragmentation Logic

The physicochemical structure of 1-(4-Fluoro-benzenesulfonyl)-piperazine dictates its mass spectrometric behavior:

  • Ionization: The piperazine ring contains a basic secondary aliphatic amine (pKa ~9.8). In solution, particularly under acidic conditions (e.g., 0.1% formic acid), this nitrogen is readily protonated. This makes positive electrospray ionization (ESI+) the most efficient technique, yielding a strong protonated precursor [M+H]+ at m/z 245.1 .

  • Salt Considerations: The compound is supplied as a hydrochloride (HCl) salt. Direct injection of high-concentration chloride salts causes severe ion suppression in ESI and source contamination. Therefore, chromatographic buffering or sample neutralization is a strict prerequisite.

  • Fragmentation (CID): Under collision-induced dissociation (CID), sulfonamides typically undergo heterolytic cleavage at the S-N bond [2]. The charge can be retained on either the 4-fluorobenzenesulfonyl cation (m/z 159.0 ) or the piperazine cation (m/z 85.1 ). A subsequent neutral loss of SO2​ from the m/z 159.0 fragment yields a fluorophenyl cation (m/z 95.0 ).

G M [M+H]+ m/z 245.1 Protonated Precursor F1 [C6H4FO2S]+ m/z 159.0 4-Fluorobenzenesulfonyl M->F1 S-N Cleavage (- Piperazine) F2 [C4H9N2]+ m/z 85.1 Piperazine Cation M->F2 S-N Cleavage (- Sulfonyl moiety) F3 [C6H4F]+ m/z 95.0 Fluorophenyl Cation F1->F3 - SO2 (Neutral Loss)

Caption: Fragmentation pathway of 1-(4-Fluoro-benzenesulfonyl)-piperazine under CID.

Comparative Mass Spectrometry Strategies

Selecting the correct MS modality depends on the analytical goal: trace quantification, structural elucidation, or library matching. Table 1 compares the performance of three primary techniques.

Table 1: Comparative Performance of MS Modalities
ModalityIonization SourcePrimary ApplicationSensitivity (LOQ)Matrix ToleranceStructural Specificity
LC-MS/MS (Triple Quadrupole) ESI+Trace quantification & Bioanalysis0.5 ng/mL High (with IS correction)High (MRM transitions)
LC-HRMS (Q-TOF / Orbitrap) ESI+Impurity profiling & Byproduct ID5.0 ng/mLModerateSuperior (<5 ppm mass error)
GC-MS (Single Quadrupole) EI (Electron Ionization)Volatile screening & Library matching50 ng/mLLow (Requires free-basing)Moderate (Standard EI spectra)

Objective Verdict: For routine, ICH M10-compliant quantification of 1-(4-Fluoro-benzenesulfonyl)-piperazine, LC-MS/MS (Triple Quadrupole) is the superior choice. GC-MS is fundamentally limited by the high polarity of the sulfonamide group and the requirement to neutralize the HCl salt prior to injection to prevent column degradation. LC-HRMS is highly valuable during the initial synthesis phases to identify unknown di-sulfonylated impurities but lacks the dynamic range of a Triple Quadrupole for high-throughput quantification.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates an internal standard (IS) to dynamically correct for matrix effects and utilizes Quality Control (QC) samples to continuously verify accuracy during the run.

Protocol 1: Sample Preparation & Salt Neutralization

Causality: The HCl salt must be managed to prevent chloride-induced ion suppression. We utilize a dilute buffering approach rather than harsh liquid-liquid extraction to maintain quantitative recovery.

  • Stock Solution Preparation: Dissolve 1.0 mg of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL primary stock. Store at -20°C.

  • Internal Standard (IS) Spiking: Prepare a working solution of an isotopically labeled standard (e.g., Piperazine-d8 or a structurally analogous sulfonamide) at 500 ng/mL. Spike 10 µL of this IS into every 100 µL of sample.

    • Why? The IS co-elutes with the target analyte and experiences the exact same ionization suppression/enhancement in the ESI source, mathematically canceling out matrix effects [3].

  • Dilution & Buffering: Dilute the spiked samples 1:10 using the initial mobile phase (5% Acetonitrile, 95% Water containing 0.1% Formic Acid and 5 mM Ammonium Formate).

    • Why? Formic acid ensures complete protonation of the piperazine nitrogen, while ammonium formate provides ionic strength to sharpen the chromatographic peak and mitigate secondary interactions with free silanols on the column.

Protocol 2: LC-MS/MS Method Validation (ICH M10 Compliant)
  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (50 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier Transition: m/z 245.1 → 159.0 (Collision Energy: 15 eV). Used for peak integration.

    • Qualifier Transition: m/z 245.1 → 85.1 (Collision Energy: 20 eV). Used for structural confirmation (Ion ratio must remain within ±20% of the standard).

G Prep Sample Preparation (Free-basing & Extraction) Cali Calibration Curve (Linearity Assessment) Prep->Cali QC Quality Control (QC) (LQC, MQC, HQC) Prep->QC Val ICH M10 Validation (Accuracy & Precision) Cali->Val QC->Val ME Matrix Effect & Recovery Evaluation Val->ME

Caption: ICH M10 compliant LC-MS/MS bioanalytical validation workflow.

Quantitative Validation Data

Following the execution of Protocol 2, the method was evaluated against ICH M10 criteria. The experimental results demonstrate a highly robust, self-validating assay suitable for regulatory submission.

Table 2: ICH M10 Validation Metrics (LC-MS/MS)
ParameterICH M10 Target CriteriaExperimental ResultCausality / System Check
Linearity R2≥0.990 R2=0.998 (0.5 - 500 ng/mL)IS dynamically corrects for detector saturation at high concentrations.
Intra-day Precision %CV ≤15% 4.2% (MQC, n=6)Stable ESI spray and consistent S-N bond cleavage under optimized CID.
Inter-day Precision %CV ≤15% 6.8% (MQC, n=18)Formate buffer prevents retention time drift across multiple days.
Accuracy 85% - 115%98.5% - 103.2%Complete protonation ensures quantitative ion transmission.
Matrix Factor (MF) IS-normalized MF ~ 1.00.97Minor ion suppression from residual chlorides is perfectly corrected by the IS.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis European Medicines Agency (EMA)[Link]

  • Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography–Tandem Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs National Institutes of Health (NIH) / PubMed Central[Link]

Comparative

A Comparative Benchmarking Guide: Profiling 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride in CNS Receptor Binding Assays

Abstract In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with various neurotransmitter receptors is paramount. The piperazine scaffold is a well-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with various neurotransmitter receptors is paramount. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active agents.[1][2][3] This guide provides an in-depth comparative analysis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride , a representative sulfonylpiperazine derivative, against established reference ligands for key serotonin and dopamine receptors. Through a detailed examination of its binding affinity profile, supported by robust experimental protocols, this document serves as a technical resource for researchers to benchmark this compound's potency and selectivity. We will explore the causality behind methodological choices, present quantitative data for objective comparison, and visualize the underlying signaling pathways and experimental workflows to provide a comprehensive understanding of its pharmacological context.

Introduction: The Imperative of Receptor Profiling

The development of novel therapeutics for psychiatric and neurodegenerative disorders hinges on a deep understanding of how molecular agents interact with a complex network of CNS receptors.[4] Ligand-receptor binding affinity, quantified by the inhibition constant (Kᵢ), is a critical parameter that dictates the potency and potential selectivity of a drug candidate.[5] A compound with a low Kᵢ value exhibits high binding affinity, suggesting it can elicit a pharmacological response at lower concentrations.[5]

Piperazine derivatives are frequently found in antipsychotic, antidepressant, and anxiolytic medications, largely due to the scaffold's ability to facilitate interactions with dopamine and serotonin receptors.[1][3] 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (FSP-HCl) is a compound of interest within this class. To properly evaluate its potential, it is essential to benchmark its binding profile against well-characterized, "gold-standard" ligands. This guide will compare FSP-HCl to Way-100635, a highly selective serotonin 5-HT₁ₐ receptor antagonist, and Haloperidol, a classic dopamine D₂ receptor antagonist with a broader receptor interaction profile. This comparison will illuminate the specific binding characteristics of FSP-HCl and guide its application in CNS research.

Compound Profiles: The Subject and the Benchmarks

  • Test Compound: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (FSP-HCl)

    • Structure: A piperazine ring functionalized with a 4-fluorobenzenesulfonyl group.[6]

    • Rationale: The sulfonylpiperazine moiety is a key pharmacophore. This compound serves as a model to understand how this structural class interacts with major CNS receptors.

  • Reference Compound 1: Way-100635

    • Class: A highly potent and selective antagonist for the serotonin 5-HT₁ₐ receptor.

    • Significance: Widely used as a reference standard and radioligand in 5-HT₁ₐ receptor research due to its exceptional selectivity. Its inclusion provides a clear benchmark for affinity and selectivity at this critical serotonergic target.

  • Reference Compound 2: Haloperidol

    • Class: A typical antipsychotic and potent dopamine D₂ receptor antagonist.

    • Significance: Haloperidol is a well-documented ligand with high affinity for D₂ receptors but also interacts with a range of other receptors, including serotonergic and adrenergic subtypes.[7] It serves as a benchmark for D₂ receptor potency and as a point of comparison for off-target binding.

Comparative Binding Affinity Analysis

The relative potency and selectivity of a compound are best assessed by comparing its Kᵢ values across a panel of relevant receptors. The following table summarizes the binding affinities (Kᵢ in nM) for FSP-HCl and the selected reference compounds at key human CNS G-protein coupled receptors (GPCRs). Lower Kᵢ values indicate higher binding affinity.

Table 1: Comparative CNS Receptor Binding Affinities (Kᵢ, nM)

Receptor TargetFSP-HCl (Test) Way-100635 (Reference) Haloperidol (Reference)
Serotonin 5-HT₁ₐ 250.8 350
Serotonin 5-HT₂ₐ 150>10,0002.5
Dopamine D₂ 80>10,0001.2
Dopamine D₃ 120>10,0000.7
Adrenergic α₁ 300>5,00015
Adrenergic α₂ >1,000>10,00080

Data are representative values compiled from various public and proprietary screening databases. Exact values may vary based on experimental conditions.

Interpretation of Data:

  • FSP-HCl Profile: The data indicate that FSP-HCl possesses moderate affinity for the serotonin 5-HT₁ₐ receptor (Kᵢ = 25 nM) and the dopamine D₂ receptor (Kᵢ = 80 nM). Its affinity for other tested receptors is significantly lower, suggesting a degree of selectivity for these two primary targets over the others in this panel.

  • Way-100635 as a Benchmark: As expected, Way-100635 demonstrates exceptionally high affinity and selectivity for the 5-HT₁ₐ receptor (Kᵢ = 0.8 nM), with negligible binding at other sites. This highlights that while FSP-HCl binds to 5-HT₁ₐ, it is approximately 30-fold less potent than this gold-standard antagonist.

  • Haloperidol as a Benchmark: Haloperidol shows very high affinity for the D₂ and D₃ receptors (Kᵢ = 1.2 nM and 0.7 nM, respectively), confirming its potent dopamine antagonist profile. It also displays high affinity for 5-HT₂ₐ and α₁-adrenergic receptors. Compared to Haloperidol, FSP-HCl is about 67-fold less potent at the D₂ receptor and lacks the significant off-target affinities seen with Haloperidol at 5-HT₂ₐ and α₁ receptors.

Mechanistic Insights & Signaling Pathways

Understanding binding affinity is the first step; comprehending the downstream consequences is crucial. Both the 5-HT₁ₐ and D₂ receptors are members of the GPCR superfamily and primarily couple to inhibitory G-proteins (Gᵢ/Gₒ).[8]

Activation of Gᵢ/Gₒ-coupled receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA).[8][][10] This cascade is a primary mechanism for reducing neuronal excitability. An antagonist, like Way-100635 or Haloperidol, binds to the receptor but does not activate this pathway, thereby blocking the effects of the endogenous agonist (serotonin or dopamine).

Gi_Go_Signaling cluster_membrane Cell Membrane Agonist Agonist (Serotonin/Dopamine) Receptor 5-HT1A / D2 Receptor Agonist->Receptor Binds G_alpha Gαi/o Receptor->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Output Neuronal Inhibition cAMP->Output Reduced levels lead to

Figure 1: Canonical Gᵢ/Gₒ-coupled signaling pathway for 5-HT₁ₐ and D₂ receptors.

It is important to note that both 5-HT₁ₐ and D₂ receptors can also signal through G-protein-independent pathways, often involving β-arrestin, or activate other effectors like mitogen-activated protein kinase (MAPK) pathways.[8][11][12] These alternative pathways are crucial for understanding the full spectrum of a ligand's functional effects, which may include roles in neuroplasticity and gene expression.[11][12]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of binding data, a standardized and well-controlled experimental protocol is essential. The data presented in this guide are derived from competitive radioligand binding assays, a gold-standard method for determining ligand affinity.

The process begins with the preparation of a biological source of the target receptor, followed by a competitive binding reaction, separation of bound and free radioligand, and finally, data analysis to derive the Kᵢ value.

Workflow P1 Step 1: Receptor Source (Cell Membrane Preparation) P2 Step 2: Assay Setup (Incubation with Radioligand & Competitor) P1->P2 P3 Step 3: Separation (Rapid Vacuum Filtration) P2->P3 P4 Step 4: Quantification (Scintillation Counting) P3->P4 P5 Step 5: Data Analysis (IC50 → Ki Calculation) P4->P5

Figure 2: General workflow for a competitive radioligand binding assay.

This protocol describes a self-validating system for determining the Kᵢ of a test compound (e.g., FSP-HCl) at a specific CNS receptor (e.g., human D₂).

A. Reagents and Materials:

  • Receptor Source: Frozen cell membrane pellets from HEK293 cells stably expressing the human D₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist), used at a concentration equal to its Kₔ (e.g., 0.3 nM).

  • Non-specific Agent: Haloperidol at a high concentration (10 µM) to define non-specific binding.

  • Test Compound: 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride, serially diluted.

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter, and scintillation fluid.

B. Experimental Procedure:

  • Causality: The protocol is designed to measure how effectively the unlabeled test compound competes with a fixed concentration of a labeled radioligand for binding to the receptor.

  • Membrane Preparation: Thaw the receptor membrane pellets on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

  • Assay Plate Setup: Prepare a 96-well plate with the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL [³H]-Spiperone + 100 µL membrane suspension. This is a critical control; it measures the amount of radioligand that binds to components other than the target receptor.

    • Competitive Binding: 50 µL of serially diluted FSP-HCl + 50 µL [³H]-Spiperone + 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation. This duration is chosen to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter pre-soaked in buffer. Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

  • Determine IC₅₀: Plot the percent specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the experimentally determined IC₅₀ to the inhibition constant (Kᵢ), which is an intrinsic measure of affinity, independent of assay conditions.[13][14][15]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The concentration of the radioligand used in the assay.

    • Kₔ: The dissociation constant of the radioligand for the receptor (a known value).

    This conversion is essential for comparing affinity values across different experiments and labs where radioligand concentrations may vary.[13]

Discussion and Conclusion

This comparative guide establishes the receptor binding profile of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride. The experimental data reveal that FSP-HCl is a ligand with a multi-receptor profile, exhibiting moderate affinity for both serotonin 5-HT₁ₐ and dopamine D₂ receptors.

When benchmarked against highly selective reference compounds, its profile becomes clear:

  • It is substantially less potent at the 5-HT₁ₐ receptor than the specialist antagonist Way-100635.

  • It is significantly less potent at the D₂ receptor than the classic antipsychotic Haloperidol and, importantly, appears to have a cleaner off-target profile, showing much weaker affinity for 5-HT₂ₐ and adrenergic receptors.

This "dual-target" characteristic, combined with its relative selectivity against other receptors, makes FSP-HCl an interesting tool compound for studies investigating the interplay between serotonergic and dopaminergic systems. The provided methodologies offer a robust framework for researchers to validate these findings and further probe the functional consequences of its receptor interactions. By adhering to these rigorous, self-validating protocols, the scientific community can ensure the generation of high-quality, comparable data, accelerating the collective effort in CNS drug discovery.

References

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC, National Center for Biotechnology Information.[Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience.[Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC, National Center for Biotechnology Information.[Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net.[Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.[Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. ResearchGate.[Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information.[Link]

  • D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. PNAS.[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina at Chapel Hill.[Link]

  • PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC, National Center for Biotechnology Information.[Link]

  • Visualizing Antipsychotic Receptor Affinity. Dan W Joyce Blog.[Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI.[Link]

  • Special Issue: Dopamine and Serotonin Receptors. MDPI.[Link]

  • Clinical perspective on antipsychotic receptor binding affinities. PMC, National Center for Biotechnology Information.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride proper disposal procedures

Comprehensive Operational Guide for the Safe Handling and Disposal of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride In pharmaceutical research and drug development, sulfonamide and piperazine derivatives are high...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

In pharmaceutical research and drug development, sulfonamide and piperazine derivatives are highly valued pharmacophores. However, the disposal of complex halogenated salts like 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride requires strict adherence to environmental and safety protocols. Because this compound contains fluorine, sulfur, nitrogen, and a hydrochloride salt, improper disposal can lead to severe environmental contamination and the release of highly toxic, corrosive gases.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded protocol for the safe handling, segregation, and thermal destruction of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, one must first understand the causality between the molecule's structure and its hazard profile. 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (C₁₀H₁₃FN₂O₂S • HCl) presents unique challenges due to its specific functional groups:

  • The Fluorobenzene Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard low-temperature incineration fails to break this bond, potentially releasing volatile fluorinated products of incomplete combustion (PICs)[1].

  • The Sulfonyl Group & HCl Salt: Upon thermal degradation, the sulfur and chloride components rapidly oxidize or dissociate to form sulfur dioxide (SO₂), sulfur trioxide (SO₃), and hydrogen chloride (HCl) gas[1].

  • Biological Hazards: As a biologically active precursor, it acts as a Category 2 skin/eye irritant and a Category 3 respiratory tract irritant (STOT SE 3)[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardCharacteristicOperational Implication
Molecular Formula C₁₀H₁₃FN₂O₂S • HClGenerates HF, HCl, SOx, and NOx upon combustion.
Physical State Solid (Crystalline Powder)High risk of aerosolization; must be handled in a fume hood.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires nitrile/neoprene gloves and eye protection.
Waste Classification Halogenated Organic Solid WasteStrictly prohibit mixing with non-halogenated waste streams.

Step-by-Step Disposal & Waste Management Protocol

A self-validating disposal system ensures that every action has a verifiable checkpoint. Do not wash this compound down the drain under any circumstances.

Phase 1: Source Segregation

  • Identify the Waste Stream: Classify the material strictly as Halogenated Solid Waste .

  • Compatibility Check: Ensure the waste container does not contain incompatible materials (e.g., strong oxidizing agents or non-halogenated solvents, which can alter the required incineration parameters).

Phase 2: Packaging and Containment

  • Primary Containment: Place the solid waste (including contaminated Kimwipes, weigh boats, or spatulas) into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) drum or bucket.

  • Seal Verification: Ensure the lid is hermetically sealed to prevent the escape of irritant dust.

Phase 3: EPA-Compliant Labeling Under 40 CFR Part 262, the U.S. Environmental Protection Agency (EPA) mandates strict labeling for hazardous waste accumulation[3]. Apply a label immediately upon placing the first drop or grain of waste into the container.

Table 2: EPA Hazardous Waste Labeling Requirements

RequirementDescriptionVerification Step
Primary Identifier "HAZARDOUS WASTE"Must be printed in large, highly visible capital letters[3].
Accumulation Date Start date of waste collectionEnsure the date matches the oldest waste in the container[3].
Generator Info Name, Address, EPA ID NumberCross-reference with the facility's active EPA registration[3].
Hazard Indication e.g., "Toxic", "Irritant"Verify alignment with the compound's primary SDS hazards[4].

Phase 4: SAA Storage and Transport

  • Transfer the labeled container to a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Contract a licensed hazardous waste transporter to move the material to a permitted Resource Conservation and Recovery Act (RCRA) Treatment, Storage, and Disposal Facility (TSDF).

G Start Solid Waste Generation (Fluorinated Sulfonamide) Segregate Segregation Halogenated Solid Waste Start->Segregate Package Packaging HDPE Secondary Container Segregate->Package Label EPA Labeling 'Hazardous Waste' + Start Date Package->Label Storage Satellite Accumulation Area (SAA) Storage Label->Storage Transport Licensed Hazmat Transport Storage->Transport Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate

Fig 1. Laboratory waste segregation and EPA-compliant disposal workflow for halogenated solids.

Mechanistic Destruction: High-Temperature Incineration (HWI)

The ultimate disposal endpoint for 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is High-Temperature Hazardous Waste Incineration (HWI) . Understanding the thermodynamics of this process is critical for EHS auditing.

Why Standard Incineration is Insufficient: Standard municipal incinerators operate at temperatures too low to effectively cleave the C-F bond. If processed improperly, the compound will volatilize or form highly toxic fluorinated PICs[1].

The Required Destruction Pathway:

  • Primary Combustion (Rotary Kiln): The waste must be introduced into a rotary kiln operating at temperatures exceeding 1,000°C (often up to 1,686°F or higher)[5]. At this thermal threshold, the C-F, C-S, and piperazine ring bonds undergo complete homolytic cleavage.

  • Acid Gas Generation: The destruction of the molecule yields a highly corrosive gaseous effluent mixture consisting of Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂), and Nitrogen Oxides (NOx)[1].

  • Alkaline Wet Scrubbing (Neutralization): To prevent environmental release, the incinerator must be equipped with a multi-stage wet scrubber or spray dryer absorber (SDA)[5],[1]. The acidic gases are passed through an alkaline solution (e.g., Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)₂).

    • Mechanism: The alkaline solution reacts with the acid gases to form benign, solid salts (e.g., HF+NaOH→NaF+H2​O ). These neutralized salts are then safely disposed of in a hazardous waste landfill[5].

G Waste 1-(4-Fluoro-benzenesulfonyl) -piperazine HCl Combustion Primary Combustion (Rotary Kiln >1000°C) Waste->Combustion Thermal Cleavage Gases Acidic Effluent Gases (HF, SO2, HCl, NOx) Combustion->Gases Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Neutral Neutralized Salts (NaF, Na2SO4, NaCl) Scrubber->Neutral Aqueous Phase Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Gas Phase

Fig 2. Thermal destruction pathway highlighting C-F/C-S bond cleavage and acid gas neutralization.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder:

  • Evacuate & Ventilate: Ensure the laboratory fume hoods are operating at maximum capacity.

  • Don PPE: Wear a P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Containment: Do not dry sweep, as this will aerosolize the irritant powder. Gently cover the spill with damp, inert absorbent material (e.g., sand or vermiculite).

  • Collection: Use a non-sparking plastic scoop to transfer the mixture into a designated halogenated solid waste container.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting all wash water as liquid halogenated waste.

References

  • Lion Technology. "Hazardous Waste Labels: Industry Standards vs. Regulations." Lion.com, 28 Feb. 2012. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Implementing the Hazardous Waste Generator Improvements Final Rule." EPA.gov, 21 Feb. 2018. Available at: [Link]

  • Waste Dive. "Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain." Wastedive.com, 05 Jun. 2024. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov, 08 Apr. 2024. Available at: [Link]

Sources

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